Mmv-048
描述
Structure
3D Structure
属性
IUPAC Name |
5-(4-methylsulfonylphenyl)-3-[6-(trifluoromethyl)pyridin-3-yl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2S/c1-27(25,26)14-5-2-11(3-6-14)13-8-15(17(22)24-10-13)12-4-7-16(23-9-12)18(19,20)21/h2-10H,1H3,(H2,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJQABCNNLMCJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C3=CN=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314883-11-8 | |
| Record name | MMV-390048 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1314883118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MMV-048 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z5T00JJ10 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Potent Antimalarial Action of MMV-048: A Technical Guide to its Mechanism of Action Against Plasmodium
For Immediate Release
A Deep Dive into the Novel Kinase Inhibition Strategy of a Promising Antimalarial Candidate
This technical guide provides an in-depth exploration of the mechanism of action of MMV-048 (also known as MMV390048), a novel antimalarial compound from the aminopyridine class. Developed through a collaboration led by the University of Cape Town's Drug Discovery and Development Centre (H3D) and Medicines for Malaria Venture (MMV), this compound presents a significant advancement in the fight against malaria, demonstrating activity against multiple stages of the Plasmodium parasite life cycle and efficacy against drug-resistant strains.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's molecular interactions and the experimental evidence that underpins them.
Core Mechanism: Targeting a Crucial Parasite Lipid Kinase
The specificity of this compound for the parasite's PI4K over human orthologs is a key attribute, contributing to its potential as a safe and effective therapeutic agent. However, some off-target effects on human kinases, including MAP4K4 and MINK1, have been observed in preclinical studies and are thought to be potentially linked to developmental toxicity signals seen in rat models.[8]
Quantitative Analysis of Antimalarial Activity
This compound exhibits potent activity against various stages of the Plasmodium life cycle. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound against Plasmodium falciparum
| Parameter | Strain/Isolate | Value | Assay Method | Reference |
| IC50 | NF54 (drug-sensitive) | 28 nM | [3H]-hypoxanthine incorporation | [4][9] |
| IC90 | NF54 (drug-sensitive) | 40 nM | [3H]-hypoxanthine incorporation | [4][9] |
| IC50 | Multidrug-resistant clinical isolates | 1.5-fold max/min ratio | Not specified | [9] |
| IC50 (Gametocytes, Stage IV/V) | Not specified | 285 nM | pLDH assay | [9] |
| Parasite Reduction Ratio (PRR) at 10x IC50 | 3D7 | 2.7 (log10 reduction in 48h) | Limiting dilution | [9] |
Table 2: In Vivo Efficacy of this compound
| Model | Plasmodium Species | Dosing Regimen | Efficacy Metric | Value | Reference |
| Mouse | P. berghei | 4 oral doses (4, 24, 48, 72h post-infection) | ED90 | 1.1 mg/kg | [9] |
| Mouse | P. berghei | 4 oral doses (4, 24, 48, 72h post-infection) | ED50 | 0.57 mg/kg | [9] |
| Humanized SCID Mouse | P. falciparum (3D7) | Once daily oral for 4 days | ED90 (at day 7) | 0.57 mg/kg | [6] |
| Macaque | P. cynomolgi | Single oral dose | Prophylactic effect | Full chemoprotection | [6] |
Table 3: PI4K Inhibition
| Parameter | Enzyme Source | Value | Assay Method | Reference |
| Kdapp | Plasmodium PI4K | 0.3 µM | Not specified | [4] |
| IC50 | P. vivax PI4K | 23 nM (for UCT943, a next-gen inhibitor) | Not specified | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used to elucidate the mechanism of action of this compound.
In Vitro Asexual Blood Stage Activity Assay ([3H]-hypoxanthine incorporation)
This assay determines the effect of a compound on the growth of intraerythrocytic P. falciparum.
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX.
-
Compound Preparation: this compound is serially diluted to the desired concentrations.
-
Assay Plate Preparation: Asynchronous parasite cultures are diluted to a starting parasitemia of 0.5% in a 1% hematocrit solution and dispensed into 96-well plates containing the test compound dilutions.
-
Incubation: Plates are incubated for 48 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Radiolabeling: [3H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.
-
Harvesting and Scintillation Counting: The plates are harvested onto glass-fiber filters, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 and IC90 values are calculated by fitting the dose-response data to a sigmoidal curve.
Chemoproteomic Target Identification
This unbiased approach was used to identify the molecular target of this compound.
-
Affinity Matrix Preparation: An analogue of this compound with a linker is synthesized and immobilized on sepharose beads.[11]
-
Protein Extraction: P. falciparum blood-stage parasites are lysed to obtain a soluble protein extract.
-
Affinity Capture: The parasite lysate is incubated with the this compound-coupled beads. In a competitive binding experiment, a parallel incubation is performed in the presence of an excess of free this compound.[11]
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the specifically bound proteins are eluted.
-
Proteomic Analysis: The eluted proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
Target Identification: Proteins that show significantly reduced binding to the beads in the presence of free this compound are identified as potential targets.[11] PfPI4K was the only protein that showed competitive binding.[11]
In Vivo Efficacy in a Humanized SCID Mouse Model
This model assesses the efficacy of antimalarial compounds against human malaria parasites in an animal model.
-
Animal Model: Severe combined immunodeficient (SCID) mice are engrafted with human erythrocytes.
-
Infection: The mice are infected with a drug-sensitive strain of P. falciparum (e.g., 3D7).[6]
-
Drug Administration: this compound is administered orally at various doses, typically once daily for four consecutive days.[6]
-
Monitoring Parasitemia: Blood samples are taken at regular intervals, and parasitemia is determined by flow cytometry or microscopy.[6]
-
Efficacy Calculation: The effective dose required to inhibit parasite growth by 50% (ED50) and 90% (ED90) is calculated by comparing the parasitemia in treated mice to that in a vehicle-treated control group.[6]
Visualizing the Mechanism and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway and the experimental workflow for target identification.
Caption: this compound inhibits Plasmodium PI4K, disrupting essential membrane trafficking.
Caption: Workflow for identifying this compound's target via competitive chemoproteomics.
Conclusion
This compound represents a promising new class of antimalarial compounds with a novel mechanism of action centered on the inhibition of Plasmodium PI4K. Its broad activity across the parasite life cycle and efficacy against resistant strains underscore its potential as a valuable tool for malaria control and elimination. The detailed experimental data and methodologies presented in this guide provide a solid foundation for further research and development of PI4K inhibitors as a new generation of antimalarial drugs.
References
- 1. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MMV-390048 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. mmv.org [mmv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase | Medicines for Malaria Venture [mmv.org]
- 6. ajtmh.org [ajtmh.org]
- 7. MMV048 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Malarial PI4K inhibitor induced diaphragmatic hernias in rat: Potential link with mammalian kinase inhibition | Medicines for Malaria Venture [mmv.org]
- 9. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Plasmodium PI4 kinase as target of MMV390048 by chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
MMV-048: A Technical Chronicle of its Discovery and Development
Introduction
MMV390048 (MMV-048) is a novel antimalarial compound from the 2-aminopyridine class that has garnered significant attention for its unique mechanism of action and its activity across multiple stages of the Plasmodium parasite lifecycle.[1][2] Discovered by an international team led by Professor Kelly Chibale at the University of Cape Town's Drug Discovery and Development Centre (H3D), it was the first new antimalarial medicine to enter Phase I clinical trials in Africa.[1][2][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and the preclinical and clinical development history of this compound.
Discovery and Lead Optimization
The journey of this compound began with a phenotypic whole-cell high-throughput screening campaign, which identified the 2-aminopyridine class of molecules as having promising antimalarial activity.[4][5] The initial hit compound underwent a rigorous lead-optimization program to improve its drug-like properties. Key structural modifications were made to enhance in vivo stability, solubility, potency, and metabolic stability, ultimately leading to the selection of this compound as the optimized lead compound.[4][6]
Figure 1: High-level overview of the this compound discovery and development pipeline.
Mechanism of Action
Genomic and chemoproteomic studies were instrumental in identifying the molecular target of this compound.[4][5] These investigations revealed that this compound acts through the inhibition of Plasmodium phosphatidylinositol 4-kinase (PI4K), a novel drug target for malaria.[4][5][7] The compound competitively binds to the ATP-binding site of PfPI4K.[8] This kinase is believed to play a crucial role in regulating essential membrane trafficking events at the Golgi apparatus of the parasite.[9] The identification was confirmed through the generation of resistant parasite mutants, which showed mutations in the PfPI4K gene, and through affinity capture experiments where this compound competitively inhibited the binding of only a single protein, PfPI4K, from parasite extracts.[5][9]
Figure 2: Simplified signaling pathway for this compound's mechanism of action.
Preclinical Development
This compound demonstrated a promising preclinical profile, exhibiting activity against all lifecycle stages of the Plasmodium parasite, with the exception of late-stage hypnozoites.[3][4][5]
In Vitro Activity
The compound showed potent activity against drug-sensitive and multidrug-resistant clinical isolates of P. falciparum.[5] It also displayed activity against the liver stages of the parasite, which are responsible for establishing infection and, in the case of P. vivax, for relapse.[5][7]
| Parameter | Strain/Species | Value | Reference |
| IC₅₀ (Blood Stage) | P. falciparum (NF54) | 28 nM | [5][8] |
| IC₉₀ (Blood Stage) | P. falciparum (NF54) | 40 nM | [5][8] |
| Cross-Resistance | Multidrug-resistant P. falciparum | Low (1.5-fold max/min IC₅₀ ratio) | [5] |
| IC₅₀ (PvPI4K Enzyme) | P. vivax PI4K | 23 nM | [7] |
| IC₅₀ (Liver Stage) | P. berghei | 0.92 nM | [7] |
| IC₅₀ (Hypnozoites) | P. vivax / P. cynomolgi | <100 nM / <10 nM (prophylactic) | [7] |
Table 1: Summary of in vitro activity of this compound.
In Vivo Efficacy
In vivo studies in mouse and monkey models of malaria confirmed the compound's efficacy. This compound was curative in a P. berghei mouse model and demonstrated efficacy in a humanized P. falciparum mouse model.[5] Importantly, it showed high in vivo efficacy in monkeys infected with P. cynomolgi, validating the correlation between its in vitro potency and in vivo effect.[10] These experiments also revealed its ability to provide full chemoprotection and delay relapse.[5]
| Parameter | Animal Model | Dosage/Value | Reference |
| ED₅₀ | P. berghei mouse model (4 oral doses) | 0.57 mg/kg | [5] |
| ED₉₀ | P. berghei mouse model (4 oral doses) | 1.1 mg/kg | [5] |
| Curative Dose | P. berghei mouse model (single oral dose) | 30 mg/kg | [5] |
| Efficacy | P. cynomolgi monkey model | Demonstrated high efficacy and chemoprotection | [5][10] |
Table 2: Summary of in vivo efficacy of this compound.
Pharmacokinetics and Safety
Preclinical pharmacokinetic studies revealed that this compound has low clearance, a long half-life, and good oral bioavailability across multiple species, including rats, dogs, and monkeys.[10] Extensive toxicity assessments, including genotoxicity and 14-day GLP toxicology studies in rats and dogs, showed an acceptable preclinical safety profile, which supported its progression to clinical trials.[10][11] However, later embryofetal development studies revealed adverse signals, including diaphragmatic hernias and cardiovascular malformations in rats, which were potentially linked to the inhibition of the mammalian PI4Kβ paralogue and off-target kinases like MAP4K4 and MINK1.[11][12]
| Parameter | Species | Value | Reference |
| Bioavailability | Rat, Dog, Monkey | Good | [10] |
| Clearance | Rat, Dog, Monkey | Low | [10] |
| Elimination Half-life | Human | 129 to 215 hours | [9] |
Table 3: Pharmacokinetic properties of this compound.
Clinical Development
Following its nomination as a preclinical candidate and approval for clinical development in 2012, this compound advanced into human trials.[10]
Phase I Trials
In 2014, this compound became the first new antimalarial to enter Phase I studies in Africa.[2][3] These first-in-human studies were conducted in healthy volunteers to evaluate the safety, tolerability, and pharmacokinetic profile of the compound.[2][10] The initial formulation showed high variability in exposure among subjects, which could lead to inconsistent dosing and efficacy.[1] This necessitated the development of a new formulation with improved and more consistent exposure, which was subsequently tested in further bioavailability studies.[1] Overall, this compound was well tolerated in Phase I studies at doses up to 120 mg.[13]
Phase IIa Trials
A Phase IIa clinical trial was initiated to evaluate the efficacy, safety, and pharmacokinetics of a single 120-mg dose of this compound in adult male patients in Ethiopia with uncomplicated P. vivax malaria.[1][13] The study demonstrated rapid clearance of both asexual parasites and gametocytes.[13] The primary endpoint, adequate clinical and parasitological response (ACPR) at day 14, was 100% for the eight patients enrolled.[13] However, the study was not completed due to operational reasons and the emerging preclinical data on teratogenicity.[13] Another Phase 2 trial (NCT02880241) was terminated due to a strategic business decision by Medicines for Malaria Venture (MMV) in December 2020.[9]
| Trial Identifier | Phase | Status | Key Findings/Comments | Reference |
| NCT02783833 | Phase 1/2 | Completed | Determined the minimum inhibitory concentration against P. falciparum. | [9] |
| Phase IIa (Ethiopia) | Phase 2a | Not Completed | 100% ACPR at day 14 in 8 P. vivax patients; rapid parasite clearance. Terminated due to operational reasons and emerging teratotoxicity data. | [13] |
| NCT02880241 | Phase 2 | Terminated | Planned to determine activity against P. vivax and P. falciparum. Terminated due to an MMV strategic business decision. | [9] |
Table 4: Summary of key clinical trials for this compound.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (IC₅₀ Determination)
The in vitro activity of this compound against P. falciparum blood stages was determined using a standard SYBR Green I-based fluorescence assay or a pLDH assay.
-
Cell Culture: Asexual stages of chloroquine-sensitive (e.g., NF54) or drug-resistant P. falciparum strains were cultured in human O+ erythrocytes at 2-5% hematocrit in RPMI 1640 medium supplemented with AlbuMAX and hypoxanthine.
-
Assay Protocol: Synchronized ring-stage parasites (0.5-1% parasitemia) were incubated in 96-well or 384-well plates with serial dilutions of this compound for 72 hours.
-
Data Analysis: Parasite growth was quantified by measuring the fluorescence of SYBR Green I dye, which intercalates with parasite DNA, or by measuring the activity of the parasite-specific lactate dehydrogenase (pLDH) enzyme. IC₅₀ values were calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Mechanism of Action Deconvolution (Chemoproteomics)
The molecular target of this compound was identified using an affinity capture-based chemoproteomics approach.[5]
-
Affinity Matrix Preparation: An active analog of this compound containing a primary amine linker (MMV666845) was covalently immobilized onto Sepharose beads.[5]
-
Protein Capture: The functionalized beads were incubated with a soluble protein extract from P. falciparum blood-stage parasites.
-
Competitive Elution: The pull-down experiment was performed in parallel in the presence of an excess of free this compound. Proteins for which binding to the beads was competitively inhibited by free this compound were considered potential targets.
-
Target Identification: Captured proteins were eluted, separated by SDS-PAGE, and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). PfPI4K was identified as the only protein specifically competed off by free this compound.[5][8]
Figure 3: Experimental workflow for target identification via chemoproteomics.
In Vivo Efficacy (P. berghei Mouse Model)
The in vivo efficacy was assessed using the Peters' 4-day suppressive test in a P. berghei mouse model.[5]
-
Infection: Mice were inoculated intravenously or intraperitoneally with P. berghei-infected red blood cells.
-
Treatment: this compound was administered orally once daily for four consecutive days, starting 4 hours post-infection.
-
Monitoring: Parasitemia was monitored by microscopic examination of Giemsa-stained thin blood smears on day 4 post-infection.
-
Endpoint: The 50% and 90% effective doses (ED₅₀ and ED₉₀), the doses required to suppress parasitemia by 50% and 90% relative to an untreated control group, were calculated. Curative efficacy was determined by extending the monitoring period to 30 days to check for parasite recrudescence.[5]
References
- 1. MMV048 | Medicines for Malaria Venture [mmv.org]
- 2. MMV048 | Medicines for Malaria Venture [mmv.org]
- 3. New publication highlights efficacy of MMV048 against resistant strains of malaria | Medicines for Malaria Venture [mmv.org]
- 4. MMV048 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. MMV048 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
- 11. Malarial PI4K inhibitor induced diaphragmatic hernias in rat: Potential link with mammalian kinase inhibition | Medicines for Malaria Venture [mmv.org]
- 12. Malarial PI4K inhibitor induced diaphragmatic hernias in rat: Potential link with mammalian kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy, Safety, Tolerability, and Pharmacokinetics of MMV390048 in Acute Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
MMV-048: A Deep Dive into the Inhibition of Plasmodium Phosphatidylinositol 4-Kinase (PfPI4K)
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Malaria, a devastating parasitic disease, continues to pose a significant global health challenge, largely due to the emergence of drug-resistant Plasmodium falciparum strains. This necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. MMV-048 (also known as MMV390048) represents a promising aminopyridine-class compound that targets a crucial enzyme in the parasite's life cycle: phosphatidylinositol 4-kinase (PfPI4K).[1] This technical guide provides an in-depth overview of this compound as a PfPI4K inhibitor, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying biological and experimental frameworks.
This compound exhibits potent activity against multiple life cycle stages of the Plasmodium parasite, including asexual blood stages, liver stages, and gametocytes, making it a candidate for treatment, prophylaxis, and transmission-blocking strategies.[2] Its novel mode of action, the inhibition of PfPI4K, has been validated through a combination of chemoproteomic, genetic, and biochemical studies.[3] This document serves as a comprehensive resource for researchers and drug development professionals working on the next generation of antimalarial therapies.
Mechanism of Action: Targeting a Key Parasite Kinase
This compound exerts its antimalarial effect by specifically inhibiting the beta isoform of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4Kβ).[1][4] This enzyme plays a critical role in the parasite's intracellular development and survival.
The PfPI4K Signaling Pathway
PfPI4K is a lipid kinase that catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[5] PI4P is a key signaling lipid that is involved in the regulation of membrane trafficking and protein localization within the parasite.[6][7] The inhibition of PfPI4K by this compound disrupts these essential cellular processes, leading to parasite death.
Recent studies have elucidated a signaling pathway involving PfPI4K and PfCDPK7, a calcium-dependent protein kinase.[6] PfPI4K-generated PI4P interacts with PfCDPK7, influencing its localization and activity.[6] This, in turn, regulates phospholipid biosynthesis, specifically the synthesis of phosphatidylcholine (PC), which is crucial for parasite development.[6]
Target Identification and Validation
The identification of PfPI4K as the molecular target of this compound was a critical step in its development. This was achieved through a combination of forward genetics and chemoproteomics.
-
In Vitro Resistance Selection and Whole-Genome Sequencing: P. falciparum parasites resistant to this compound were generated through in vitro drug pressure. Whole-genome sequencing of these resistant clones revealed single nucleotide polymorphisms (SNPs) in the pfpi4k gene.
-
Chemoproteomics: Affinity-based protein profiling (AfBPP) using an immobilized this compound analog confirmed a direct interaction with PfPI4K in parasite lysates. Competitive binding assays demonstrated that free this compound could prevent the binding of PfPI4K to the affinity matrix, further validating it as the specific target.[8]
Quantitative Data on this compound Activity
This compound has demonstrated potent activity across various Plasmodium species and life cycle stages. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Plasmodium Species/Strain | Value | Reference(s) |
| IC50 (Asexual Blood Stage) | P. falciparum (NF54) | 28 nM | |
| P. falciparum (multidrug-resistant isolates) | 1.5-fold max/min IC50 ratio | ||
| IC90 (Asexual Blood Stage) | P. falciparum (NF54) | 40 nM | |
| IC50 (Liver Stage Schizonts) | P. cynomolgi | 64 nM | |
| IC50 (Liver Stage Hypnozoites) | P. cynomolgi | 61 nM | |
| IC50 (Late-Stage Gametocytes) | P. falciparum (NF54, pLDH assay) | 285 nM | |
| P. falciparum (recombinant, luciferase assay) | 140 nM (Stage IV/V) | ||
| Parasite Reduction Ratio (PRR) | P. falciparum (at 10x IC50) | 2.7 (log10 reduction) | |
| Apparent Dissociation Constant (Kdapp) | PfPI4K | 0.3 µM | [9][10] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Plasmodium Species | Dosing Regimen | Efficacy Endpoint | Value | Reference(s) |
| Mouse (P. berghei) | P. berghei | 4 oral doses | ED90 | 1.1 mg/kg | [3] |
| ED50 | 0.57 mg/kg | ||||
| Single oral dose | Curative Dose | 30 mg/kg | |||
| Humanized SCID Mouse | P. falciparum | 4 daily oral doses | ED90 (day 7) | 0.57 mg/kg | [3] |
| Monkey (P. cynomolgi) | P. cynomolgi | Prophylactic treatment | Chemoprotection | Full protection | |
| Relapse | Delayed relapse | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
In Vitro Asexual Blood Stage Growth Inhibition Assay (SYBR Green I)
This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Human erythrocytes (O+)
-
Complete culture medium (e.g., RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)
-
96-well black, clear-bottom microplates
-
Test compound (this compound) and control drugs (e.g., chloroquine)
-
SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I)
-
Fluorescence microplate reader
Procedure:
-
Drug Dilution: Prepare a serial dilution of this compound in complete culture medium in a separate 96-well plate.
-
Plate Setup: Transfer the drug dilutions to the assay plate in triplicate. Include negative controls (medium with vehicle, e.g., DMSO) and positive controls (a known antimalarial).
-
Parasite Addition: Add synchronized ring-stage P. falciparum culture (typically at 0.5-1% parasitemia and 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours at 37°C in a controlled gas environment (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for at least 1 hour.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence from uninfected erythrocyte controls. Plot the percentage of parasite growth inhibition against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.
In Vitro PfPI4K Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant PfPI4K.
Materials:
-
Recombinant PfPI4K enzyme
-
Phosphatidylinositol (PI) substrate
-
ATP
-
Kinase reaction buffer (e.g., containing HEPES, MgCl₂, DTT)
-
This compound and control inhibitors
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
Luminometer
Procedure:
-
Reaction Setup: In a microplate, combine the recombinant PfPI4K enzyme, PI substrate, and varying concentrations of this compound in the kinase reaction buffer.
-
Initiate Reaction: Start the kinase reaction by adding a solution of ATP and MgCl₂ to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent, which converts the ADP produced by the kinase reaction into ATP and then uses this ATP to generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescence signal using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Target Identification by Affinity-Based Chemoproteomics
This method is used to identify the protein target(s) of a compound from a complex protein mixture, such as a parasite lysate.
Materials:
-
P. falciparum lysate
-
Immobilized this compound analog (e.g., on sepharose beads)
-
Control beads (without the compound)
-
Free this compound (for competition assay)
-
Lysis buffer, wash buffers, and elution buffer
-
SDS-PAGE gels and staining reagents
-
Mass spectrometer
Procedure:
-
Lysate Preparation: Prepare a protein lysate from a culture of P. falciparum.
-
Affinity Pulldown: Incubate the parasite lysate with the this compound-conjugated beads and control beads. For the competition assay, pre-incubate the lysate with an excess of free this compound before adding the conjugated beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Separation and Identification: Separate the eluted proteins by SDS-PAGE. Excise the protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: Compare the proteins pulled down by the this compound beads with those from the control beads and the competition assay. The protein that is specifically enriched on the this compound beads and whose binding is competed off by the free compound is identified as the target.
References
- 1. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemo‐proteomics in antimalarial target identification and engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing transmission blockade in Plasmodium spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an In Vitro Assay and Demonstration of Plasmodium berghei Liver-Stage Inhibition by TRAP-Specific CD8+ T Cells | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. iddo.org [iddo.org]
- 10. malariaworld.org [malariaworld.org]
The Pan-Plasmodial Activity of MMV-048: A Technical Guide to its Evaluation Across the Parasite Life Cycle
For Researchers, Scientists, and Drug Development Professionals
Abstract
MMV390048 (MMV-048) is a novel antimalarial compound belonging to the 2-aminopyridine class that exhibits potent activity against multiple stages of the Plasmodium life cycle.[1][2] Its unique mechanism of action, the inhibition of Plasmodium phosphatidylinositol 4-kinase (PI4K), a lipid kinase essential for parasite development, makes it a promising candidate for both treatment and transmission-blocking strategies in the fight against malaria.[3][4][5] This technical guide provides a comprehensive overview of the activity of this compound across the asexual blood, liver, and sexual stages of the Plasmodium parasite. Detailed experimental protocols for key assays and a visualization of the targeted signaling pathway are presented to facilitate further research and development in this area.
Quantitative Activity of this compound Across Plasmodium Life Cycle Stages
The efficacy of this compound has been quantified across various life cycle stages of different Plasmodium species. The following tables summarize the key in vitro and in vivo activity data.
Table 1: In Vitro Activity of this compound Against Asexual and Sexual Stages of Plasmodium falciparum
| Life Cycle Stage | P. falciparum Strain | Assay Type | Parameter | Value (nM) | Reference(s) |
| Asexual Blood Stage | NF54 | [3H]-Hypoxanthine Incorporation | IC50 | 28 | [1] |
| Asexual Blood Stage | NF54 | [3H]-Hypoxanthine Incorporation | IC90 | 40 | [1] |
| Gametocytes (Stage I-III) | NF54 | pLDH | IC50 | 214 | [1] |
| Gametocytes (Stage IV-V) | NF54 | pLDH | IC50 | 140 | [1] |
| Gametocytes (Late Stage) | NF54 | pLDH | IC50 | 285 | [1] |
| Male Gamete Formation | NF54 | Exflagellation Inhibition | IC50 | 90 | [1] |
Table 2: In Vitro Activity of this compound Against Liver Stages of Plasmodium cynomolgi
| Life Cycle Stage | Assay System | Parameter | Value (nM) | Reference(s) |
| Liver Stage Schizonts | Primary Rhesus Hepatocytes | IC50 | 64 | [1] |
| Liver Stage Hypnozoites | Primary Rhesus Hepatocytes | IC50 | 61 | [1] |
Table 3: In Vivo Efficacy of this compound in Mouse Models
| Plasmodium Species | Mouse Model | Dosing Regimen | Parameter | Value (mg/kg) | Reference(s) |
| P. berghei | Standard | 4 oral doses | ED90 | 1.1 | [1] |
| P. berghei | Standard | 4 oral doses | ED50 | 0.57 | [1] |
| P. falciparum (3D7) | Humanized SCID | Once daily oral (4 days) | ED90 | 0.57 | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Asexual Blood Stage Activity Assay ([3H]-Hypoxanthine Incorporation)
This assay measures the inhibition of parasite proliferation by quantifying the incorporation of radiolabeled hypoxanthine, a precursor for nucleic acid synthesis.
-
Parasite Culture: P. falciparum parasites (e.g., NF54 strain) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Cultures are synchronized at the ring stage using methods such as sorbitol treatment.
-
Compound Preparation: this compound is serially diluted in complete culture medium to achieve the desired final concentrations.
-
Assay Plate Preparation: In a 96-well microtiter plate, 100 µL of the compound dilutions are added to triplicate wells.
-
Parasite Addition: A synchronized parasite culture at 0.5% parasitemia and 2.5% hematocrit is added to each well (100 µL).
-
Incubation: The plate is incubated for 48 hours under the same conditions as the parasite culture.
-
Radiolabeling: [3H]-hypoxanthine (0.5 µCi) is added to each well, and the plate is incubated for an additional 24 hours.
-
Harvesting and Measurement: The plate is harvested onto a glass fiber filter using a cell harvester. The incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to a drug-free control, and IC50 values are determined by non-linear regression analysis.
Liver Stage Activity Assay (P. cynomolgi in Primary Hepatocytes)
This assay assesses the prophylactic activity of compounds against the liver stages of the parasite.
-
Hepatocyte Seeding: Primary rhesus hepatocytes are seeded in collagen-coated 96-well plates and cultured overnight.
-
Sporozoite Infection: P. cynomolgi sporozoites are freshly dissected from the salivary glands of infected Anopheles mosquitoes and added to the hepatocyte cultures.
-
Compound Treatment: Two hours post-infection, the medium is replaced with fresh medium containing serial dilutions of this compound.
-
Incubation: Plates are incubated for a period that allows for the development of both schizonts and hypnozoites (typically 6-8 days).
-
Immunofluorescence Staining: The cells are fixed and stained with antibodies specific for Plasmodium proteins (e.g., HSP70) to visualize the parasites.
-
Imaging and Quantification: The number of schizonts and hypnozoites are quantified using high-content imaging systems.
-
Data Analysis: IC50 values are calculated based on the reduction in the number of parasites in treated wells compared to untreated controls.
Gametocyte Viability Assay (pLDH Assay)
This assay determines the effect of compounds on the viability of mature gametocytes by measuring the activity of the parasite-specific lactate dehydrogenase (pLDH).
-
Gametocyte Culture: P. falciparum gametocytes are cultured for 12-14 days to obtain mature stage IV and V gametocytes.
-
Compound Treatment: Mature gametocyte cultures are exposed to serial dilutions of this compound for 48-72 hours.
-
Cell Lysis: The red blood cells are lysed to release the gametocytes and their cellular contents.
-
pLDH Activity Measurement: The pLDH activity is measured spectrophotometrically by monitoring the rate of NADH oxidation to NAD+.
-
Data Analysis: The percentage of gametocyte viability is calculated relative to untreated controls, and IC50 values are determined.
Standard Membrane Feeding Assay (SMFA)
The SMFA is the gold standard for assessing the transmission-blocking potential of a compound by measuring the inhibition of oocyst development in the mosquito vector.
-
Gametocyte Preparation: A mature P. falciparum gametocyte culture (e.g., NF54) is prepared.
-
Compound Incubation: The gametocyte culture is incubated with different concentrations of this compound for 24 hours.
-
Mosquito Feeding: The treated gametocyte culture is fed to female Anopheles stephensi mosquitoes through a membrane feeding apparatus.
-
Mosquito Maintenance: The fed mosquitoes are maintained in a secure insectary for 7-10 days to allow for oocyst development.
-
Oocyst Counting: The mosquito midguts are dissected, stained with mercurochrome, and the number of oocysts per midgut is counted under a microscope.
-
Data Analysis: The transmission-blocking activity is determined by comparing the number of oocysts in mosquitoes fed with treated gametocytes to those fed with untreated gametocytes.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
This compound targets Plasmodium PI4K, a crucial enzyme in the phosphoinositide signaling pathway. Inhibition of PI4K disrupts the production of phosphatidylinositol 4-phosphate (PI4P), which in turn affects the localization and activity of downstream effectors such as the calcium-dependent protein kinase 7 (PfCDPK7). This disruption ultimately impacts essential cellular processes like phospholipid biosynthesis and vesicular trafficking.
Caption: this compound inhibits Plasmodium PI4K, disrupting downstream signaling.
Experimental Workflow for Asexual Blood Stage Assay
The workflow for determining the in vitro activity of this compound against the asexual blood stages of P. falciparum is a multi-step process involving parasite culture, compound treatment, and viability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. An assay to probe Plasmodium falciparum growth, transmission stage formation and early gametocyte development: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. PI4-kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transmission-blocking activity is determined by transmission-reducing activity and number of control oocysts in Plasmodium falciparum standard membrane-feeding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-Translational Modifications of Proteins of Malaria Parasites during the Life Cycle | MDPI [mdpi.com]
MMV390048 (MMV-048): A Technical Guide to its Chemical Structure, Properties, and Antimalarial Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
MMV390048, also known as MMV-048, is a novel antimalarial compound belonging to the 2-aminopyridine class that has shown significant promise in preclinical and early clinical development. It exhibits potent activity against multiple life-cycle stages of Plasmodium parasites, including drug-resistant strains. The compound's primary mechanism of action is the inhibition of Plasmodium phosphatidylinositol 4-kinase (PI4K), a crucial enzyme for parasite development and survival. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, mechanism of action, and key experimental data related to MMV390048. Detailed methodologies for seminal experiments are provided to facilitate further research and development.
Chemical Structure and Physicochemical Properties
MMV390048 is a synthetic organic molecule with a distinct 3,5-diaryl-2-aminopyridine core structure. Its chemical and physicochemical properties are summarized in the tables below.
Table 1: Chemical Identification of MMV390048
| Identifier | Value |
| IUPAC Name | 5-(4-(methylsulfonyl)phenyl)-6'-(trifluoromethyl)-[3,3'-bipyridin]-2-amine |
| Synonyms | This compound, MMV390048 |
| CAS Number | 1314883-11-8 |
| Chemical Formula | C₁₈H₁₄F₃N₃O₂S |
| Molecular Weight | 393.38 g/mol |
| SMILES String | Nc1ccc(c(n1)c2ccc(cc2)S(=O)(=O)C)c3cncc(c3)C(F)(F)F |
| InChI Key | RTJQABCNNLMCJF-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of MMV390048
| Property | Value | Reference |
| Appearance | Solid powder | [1] |
| Solubility | DMSO: Sparingly soluble (1-10 mg/ml) | [1] |
| Kinetic Solubility | Not optimal at pH 6.5 | [1] |
| pKa | Data not available | |
| LogP | Data not available |
Mechanism of Action and Signaling Pathway
MMV390048 exerts its antimalarial effect through the specific inhibition of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).[2][3] PfPI4K is a lipid kinase that plays a vital role in the parasite's intracellular development, particularly in the regulation of membrane trafficking and signaling pathways.
The inhibition of PfPI4K by MMV390048 disrupts the production of phosphatidylinositol 4-phosphate (PI4P), a key signaling molecule. This disruption has downstream consequences on various cellular processes within the parasite. One of the key affected pathways involves the calcium-dependent protein kinase 7 (PfCDPK7). The localization and activity of PfCDPK7 are dependent on PI4P, and its dysregulation upon PfPI4K inhibition leads to impaired phospholipid biosynthesis, which is essential for parasite membrane formation and growth.
Figure 1: Simplified signaling pathway of MMV390048's mechanism of action.
Biological Activity and Efficacy
MMV390048 has demonstrated potent activity against various stages of the Plasmodium life cycle, including asexual blood stages, liver stages, and gametocytes, making it a potential tool for treatment, prophylaxis, and transmission-blocking.
Table 3: In Vitro Efficacy of MMV390048
| Parasite Strain/Stage | Assay Type | IC₅₀ (nM) | Reference |
| P. falciparum (NF54) | Asexual Blood Stage | 28 | [1] |
| P. falciparum (Dd2) | Asexual Blood Stage | 22.7 | [1] |
| P. falciparum (Multidrug-resistant isolates) | Asexual Blood Stage | Ratio of max/min IC₅₀ = 1.5 | [1] |
| P. falciparum (Late-stage gametocytes) | pLDH assay | 285 | [1] |
| P. cynomolgi (Liver stage schizonts) | In vitro liver stage assay | 61 (at day 0) | [1] |
| P. cynomolgi (Liver stage hypnozoites) | In vitro liver stage assay | >1000 (at day 5) | [1] |
| P. vivax PI4K | Biochemical Assay | 3.4 | [1] |
Table 4: In Vivo Efficacy of MMV390048
| Animal Model | Parasite Strain | Dosing Regimen | Efficacy Metric | Value | Reference |
| Mouse | P. berghei | 4 oral doses (4, 24, 48, 72h post-infection) | ED₉₀ | 1.1 mg/kg | [1] |
| Humanized SCID Mouse | P. falciparum (3D7) | Once daily oral for 4 days | ED₉₀ (at day 7) | 0.57 mg/kg | [1] |
| Rhesus Macaque | P. cynomolgi | Prophylactic treatment | Full protection | 20 mg/kg | [1] |
Pharmacokinetics
Pharmacokinetic studies have been conducted in various species, including humans, revealing that MMV390048 possesses a long elimination half-life, which is a desirable characteristic for a potential single-dose antimalarial therapy.
Table 5: Pharmacokinetic Parameters of MMV390048
| Species | Dose | T₁₂ (h) | Cₘₐₓ | AUC | Reference |
| Mouse | 20 mg/kg (oral) | ~30 | 1.98 µg/mL | - | [1] |
| Rat | - | - | - | - | |
| Dog | - | - | - | - | |
| Monkey | 20 mg/kg (oral) | ~30 | - | - | [1] |
| Human | 40 mg (single oral) | ~129-215 | 83 ng/mL (MIC) | - | [4] |
| Human | 80 mg (single oral) | ~129-215 | 238 ng/mL (MPC₉₀) | - | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research. Below are outlines of protocols for assays central to the evaluation of MMV390048.
In Vitro Asexual Blood Stage Parasite Viability Assay (SYBR Green I-based)
This assay is commonly used to determine the 50% inhibitory concentration (IC₅₀) of a compound against the asexual blood stages of P. falciparum.
Figure 2: Workflow for the SYBR Green I-based parasite viability assay.
Methodology:
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin. Cultures are synchronized to the ring stage using sorbitol treatment.
-
Drug Preparation: MMV390048 is dissolved in DMSO to create a stock solution, from which serial dilutions are prepared in culture medium.
-
Assay Setup: In a 96-well plate, 100 µL of parasite culture (typically 0.5% parasitemia and 2% hematocrit) is added to each well containing 100 µL of the drug dilutions. Control wells with no drug and wells with a known antimalarial are included.
-
Incubation: The plate is incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: After incubation, 100 µL of lysis buffer containing SYBR Green I is added to each well. The plate is then incubated in the dark at room temperature for 1 hour.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are normalized to the controls, and the IC₅₀ value is calculated by fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy in a Humanized Mouse Model
The humanized severe combined immunodeficient (SCID) mouse model is used to evaluate the in vivo efficacy of antimalarial compounds against human P. falciparum strains.[1]
Methodology:
-
Animal Model: NOD-scid IL-2Rγ⁻/⁻ (NSG) mice are engrafted with human red blood cells.
-
Infection: Mice are infected intravenously with P. falciparum (e.g., 3D7 strain) parasitized human red blood cells.
-
Drug Administration: Once a stable parasitemia is established (typically around 1-2%), MMV390048 is administered orally once daily for four consecutive days. A vehicle control group is included.
-
Parasitemia Monitoring: Blood samples are collected daily, and parasitemia is determined by flow cytometry or Giemsa-stained blood smears.
-
Data Analysis: The percentage reduction in parasitemia in the treated group compared to the vehicle control group is calculated. The 90% effective dose (ED₉₀) is determined from the dose-response data.
Conclusion
MMV390048 is a potent antimalarial candidate with a novel mechanism of action targeting Plasmodium PI4K. Its broad activity across the parasite life cycle and favorable pharmacokinetic profile make it a promising component for future single-dose combination therapies. The data and protocols presented in this guide provide a valuable resource for researchers and drug developers working towards the goal of malaria eradication. Further investigation into its physicochemical properties, such as pKa and a detailed pH-solubility profile, would be beneficial for optimizing formulation and delivery.
References
- 1. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase 1, Placebo-controlled, Randomized, Single Ascending Dose Study and a Volunteer Infection Study to Characterize the Safety, Pharmacokinetics, and Antimalarial Activity of the Plasmodium Phosphatidylinositol 4-Kinase Inhibitor MMV390048 - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Novel Antimalarial Candidate: An In-Depth Technical Guide to the Initial In Vitro and In Vivo Studies of MMV-048
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational preclinical and early clinical research on MMV-048 (also known as MMV390048), a novel aminopyridine-class antimalarial compound. This compound has garnered significant attention for its potent activity against multiple life-cycle stages of Plasmodium parasites, including strains resistant to current therapies. This document details the key in vitro and in vivo studies, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing critical pathways and workflows.
Core Data Summary
The following tables summarize the key quantitative data from the initial studies of this compound, providing a comparative overview of its activity, efficacy, and pharmacokinetic properties.
Table 1: In Vitro Activity of this compound against Plasmodium falciparum
| Parameter | Strain/Condition | Value (nM) | Reference(s) |
| IC50 | NF54 (drug-sensitive) | 28 | [1] |
| IC90 | NF54 (drug-sensitive) | 40 | [1] |
| IC50 Ratio | Multidrug-resistant clinical isolates (max/min) | 1.5 | [1] |
| Gametocyte Viability IC50 | Late-stage gametocytes (IV and V) | 285 | [2] |
| Liver Stage Schizonts IC50 | P. cynomolgi | 64 | [3] |
| Liver Stage Hypnozoites IC50 | P. cynomolgi | 61 | [3] |
Table 2: In Vivo Efficacy of this compound in Murine Models
| Model | Parasite Strain | Dosing Regimen | Efficacy Metric | Value (mg/kg) | Reference(s) |
| Mouse Efficacy Model | P. berghei | 4 oral doses (4, 24, 48, 72h post-infection) | ED90 (at 96h) | 1.1 | [1][2] |
| Mouse Efficacy Model | P. berghei | 4 oral doses (4, 24, 48, 72h post-infection) | ED50 | 0.57 | [1][2] |
| Humanized SCID Mouse | P. falciparum (3D7) | Once daily oral for 4 days | ED90 (at day 7) | 0.57 | [1][2] |
| Mouse Efficacy Model | P. berghei | Single oral dose (24h post-infection) | Curative Dose | 30 | [1][2] |
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species and Humans
| Species | Dose | Clearance (CL/F) (L/h/kg) | Volume of Distribution (Vz/F) (L/kg) | Half-life (t1/2) (h) | Reference(s) |
| Mouse | Intravenous | 0.036 - 0.39 | 1.3 - 3.0 | Moderate to long | [1] |
| Rat | Intravenous | 0.036 - 0.39 | 1.3 - 3.0 | Moderate to long | [1] |
| Dog | Intravenous | 0.036 - 0.39 | 1.3 - 3.0 | Moderate to long | [1] |
| Monkey | Intravenous | 0.036 - 0.39 | 1.3 - 3.0 | Moderate to long | [1] |
| Human (Healthy Volunteers) | Single Oral Dose (up to 120 mg) | - | - | 129 - 215 | [4][5] |
Mechanism of Action: Targeting PfPI4K
Genomic and chemoproteomic studies have identified the molecular target of this compound as Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).[1][6] This lipid kinase is crucial for the parasite's development and is believed to be involved in essential membrane trafficking events at the Golgi apparatus.[4] The inhibition of PfPI4K by this compound disrupts these processes, leading to parasite death.
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted in the initial evaluation of this compound.
In Vitro Parasite Growth Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the asexual blood stages of P. falciparum.
Methodology:
-
Parasite Culture: Asexual stages of P. falciparum (e.g., NF54 strain) are maintained in continuous culture in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to obtain a range of test concentrations.
-
Assay Procedure:
-
Synchronized ring-stage parasites are seeded in 96-well plates at a defined parasitemia and hematocrit.
-
The serially diluted this compound is added to the wells.
-
The plates are incubated for one parasitic life cycle (approximately 48 hours).
-
-
Measurement of Inhibition: Parasite growth is quantified using methods such as the SYBR Green I-based fluorescence assay, which measures DNA content, or by microscopy of Giemsa-stained smears.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Efficacy in a P. berghei Mouse Model
Objective: To assess the in vivo efficacy (ED50 and ED90) of this compound in a murine malaria model.
Methodology:
-
Animal Model: Female Swiss Webster or similar mice are used.
-
Infection: Mice are infected intraperitoneally or intravenously with P. berghei-infected erythrocytes.
-
Drug Administration:
-
This compound is formulated in a suitable vehicle for oral administration.
-
Treatment is initiated a few hours after infection and continues for a defined period (e.g., once daily for four days).[2]
-
-
Assessment of Parasitemia:
-
Blood smears are prepared from tail blood at specified time points.
-
The smears are stained with Giemsa, and parasitemia is determined by microscopic examination.
-
-
Data Analysis: The effective dose that reduces parasitemia by 50% (ED50) and 90% (ED90) compared to the vehicle-treated control group is calculated.
Efficacy in a Humanized P. falciparum Mouse Model
Objective: To evaluate the efficacy of this compound against the human malaria parasite P. falciparum in an in vivo setting.
Methodology:
-
Animal Model: Severe combined immunodeficient (SCID) mice that lack a functional immune system are used.
-
Humanization: The mice are engrafted with human erythrocytes to support the growth of P. falciparum.[1]
-
Infection: The humanized mice are infected with a drug-sensitive strain of P. falciparum (e.g., 3D7).[2]
-
Drug Administration: this compound is administered orally, typically once daily for four consecutive days.[2]
-
Assessment of Parasitemia: Parasitemia is monitored by flow cytometry or quantitative PCR (qPCR) of blood samples.[2]
-
Data Analysis: The ED90 is determined by comparing the parasitemia in treated mice to that in a control group.
Target Identification via Chemoproteomics
Objective: To identify the molecular target of this compound in P. falciparum.
Methodology:
-
Affinity Chromatography:
-
An analog of this compound with a linker is synthesized and immobilized on sepharose beads.[7]
-
A lysate of P. falciparum blood-stage parasites is incubated with the beads.
-
In a competitive binding experiment, the lysate is pre-incubated with an excess of free this compound before adding it to the beads.
-
-
Protein Identification:
-
Proteins that bind to the beads are eluted and digested into peptides.
-
The peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
-
Data Analysis: The protein whose binding is competitively inhibited by free this compound is identified as the likely target.[7]
Experimental and Developmental Workflow
The development of this compound followed a structured workflow from initial discovery to clinical trials.
Conclusion
The initial in vitro and in vivo studies of this compound have established it as a promising antimalarial candidate with a novel mechanism of action. Its potent activity against multiple parasite life-cycle stages and drug-resistant strains, combined with a favorable pharmacokinetic profile, underscores its potential as a next-generation antimalarial therapy. Further clinical development is warranted to fully elucidate its efficacy and safety in patient populations.
References
- 1. repositorio.uam.es [repositorio.uam.es]
- 2. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificarchives.com [scientificarchives.com]
- 4. mmv.org [mmv.org]
- 5. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.nyu.edu [med.nyu.edu]
- 7. Identification of Plasmodium PI4 kinase as target of MMV390048 by chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
The Aminopyridine Scaffold: A Technical Guide to its Role in Antimalarial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The persistent threat of malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates the urgent discovery of novel antimalarial agents with new mechanisms of action. The aminopyridine class of compounds has emerged as a particularly promising scaffold in antimalarial drug discovery, yielding potent candidates with activity against multiple life-cycle stages of the parasite. This technical guide provides an in-depth overview of the role of aminopyridines in the antimalarial drug discovery pipeline, from initial hit identification to preclinical and clinical development. It covers the key chemical series, their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.
Introduction
Malaria remains a significant global health burden, with hundreds of thousands of deaths annually, primarily in sub-Saharan Africa. The efficacy of current frontline artemisinin-based combination therapies (ACTs) is threatened by the spread of parasite resistance, underscoring the critical need for new antimalarials. Phenotypic screening of diverse chemical libraries has been a fruitful approach to identifying novel antimalarial scaffolds. Among these, the aminopyridine core has proven to be a versatile starting point for the development of potent and orally bioavailable drug candidates. This guide will focus on two prominent classes of aminopyridine-based antimalarials: the 3,5-diaryl-2-aminopyridines, which led to the identification of phosphatidylinositol 4-kinase (PI4K) inhibitors, and the 2,4-diaminopyrimidines, exemplified by the dihydrofolate reductase (DHFR) inhibitor P218.
Key Aminopyridine Antimalarial Classes and their Mechanisms of Action
3,5-Diaryl-2-Aminopyridines and their Derivatives: Targeting PfPI4K
A significant breakthrough in antimalarial drug discovery was the identification of the 3,5-diaryl-2-aminopyridine scaffold from a high-throughput phenotypic screen.[1] Further optimization of this series led to the discovery of MMV390048, a potent inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).[2]
Mechanism of Action: PfPI4K Inhibition
PfPI4K is a crucial enzyme in the parasite, playing a key role in the regulation of phospholipid biosynthesis and vesicular trafficking.[3][4] MMV390048 binds to the ATP-binding site of PfPI4K, disrupting its function.[5] This inhibition leads to a cascade of downstream effects, including the mislocalization of PfCDPK7, a calcium-dependent protein kinase, and the dysregulation of phosphatidylcholine synthesis, ultimately leading to parasite death.[3] The inhibition of PfPI4K has been shown to be effective against all life cycle stages of the malaria parasite, making it an attractive target for transmission-blocking and prophylactic drugs.[1]
P218: A Dihydrofolate Reductase (DHFR) Inhibitor
P218 is a highly selective inhibitor of Plasmodium falciparum dihydrofolate reductase (PfDHFR), an enzyme essential for the synthesis of folate, a precursor for DNA synthesis.[6] Unlike older antifolates like pyrimethamine, P218 was specifically designed to be effective against pyrimethamine-resistant strains of P. falciparum.[6]
Mechanism of Action: DHFR Inhibition
P218 binds to the active site of PfDHFR, preventing the reduction of dihydrofolate to tetrahydrofolate. This blockade of the folate pathway inhibits the synthesis of thymidylate, purines, and some amino acids, which are essential for DNA replication and parasite proliferation. The high selectivity of P218 for PfDHFR over human DHFR is attributed to differences in the active site architecture between the parasite and human enzymes.[6]
Data Presentation: In Vitro and In Vivo Activity
The following tables summarize the quantitative data for representative aminopyridine antimalarials.
Table 1: In Vitro Antiplasmodial Activity of 3,5-Diaryl-2-Aminopyridine Derivatives
| Compound | P. falciparum Strain K1 (Chloroquine-Resistant) IC50 (nM) | P. falciparum Strain NF54 (Chloroquine-Sensitive) IC50 (nM) | Reference(s) |
| Compound 15 | 25.0 | 28.0 | [7] |
| Compound 4 (Pyrazine analog) | 8.4 | 10 | [5][8] |
| MMV390048 | - | 28 | [5] |
| Compound 1 | 7-14 | - | [1] |
| Compound 2 | 7-14 | - | [1] |
Table 2: In Vivo Efficacy of Aminopyridine Derivatives in the P. berghei Mouse Model
| Compound | Administration Route | Dose | Efficacy | Reference(s) |
| Compound 15 | Oral | 30 mg/kg (single dose) | Complete cure | [7] |
| Compound 15 | Oral | 4-dose test | ED50: 0.83 mg/kg, ED90: 1.74 mg/kg | [7] |
| Compound 4 (Pyrazine analog) | Oral | 4 x 10 mg/kg | Complete cure | [5][8] |
Table 3: Pharmacokinetic Parameters of Aminopyridine Derivatives in Mice
| Compound | Administration Route | Dose | Tmax (h) | Cmax (µM) | t1/2 (h) | Bioavailability (%) | Reference(s) |
| Compound 1 | Oral | 20 mg/kg | 1 | 1.9 | 2.53 | 69 | [1] |
| Compound 1 | Intravenous | 4 mg/kg | - | - | 0.87 | - | [1] |
| Compound 2 | Oral | 20 mg/kg | 0.5 | 3.3 | 2.96 | 59.7 | [1] |
| Compound 2 | Intravenous | 4 mg/kg | - | - | 0.68 | - | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of aminopyridine antimalarials.
General Antimalarial Drug Discovery Workflow
The discovery of aminopyridine antimalarials follows a well-established drug discovery pipeline.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.
-
Materials:
-
P. falciparum culture (e.g., K1 or NF54 strains)
-
Human erythrocytes
-
Complete culture medium (e.g., RPMI-1640 with supplements)
-
96-well microplates
-
Test compounds and control drugs (e.g., Chloroquine)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
Fluorescence microplate reader
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Parasite Culture: Synchronize the P. falciparum culture to the ring stage. Prepare a parasite suspension with a defined parasitemia and hematocrit.
-
Incubation: Add the parasite suspension to the wells containing the compounds and incubate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing SYBR Green I to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration relative to the untreated control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
-
In Vivo Efficacy in the P. berghei Mouse Model
This model is commonly used to assess the in vivo efficacy of antimalarial drug candidates.
-
Materials:
-
Plasmodium berghei ANKA strain
-
Mice (e.g., Swiss Webster or ICR)
-
Test compounds and control drugs (e.g., Chloroquine)
-
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in water)
-
Giemsa stain
-
Microscope
-
-
Procedure (4-Day Suppressive Test):
-
Infection: Infect mice intraperitoneally with P. berghei-parasitized red blood cells.
-
Treatment: Administer the test compound orally or via another appropriate route once daily for four consecutive days, starting on the day of infection. A control group receives the vehicle only.
-
Parasitemia Monitoring: On day 4 post-infection, collect tail blood smears, stain with Giemsa, and determine the percentage of parasitized red blood cells by microscopic examination.
-
Data Analysis: Calculate the percentage of parasitemia suppression for each treatment group compared to the vehicle control group. The effective dose that suppresses parasitemia by 50% (ED50) and 90% (ED90) can be determined from dose-response studies.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the toxicity of compounds against mammalian cell lines to determine their selectivity index.
-
Materials:
-
Mammalian cell lines (e.g., HepG2, HEK293T)
-
Complete cell culture medium (e.g., DMEM with FBS)
-
96-well microplates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve. The selectivity index (SI) is then calculated as CC50 / IC50.
-
Synthesis of 3,5-Diaryl-2-Aminopyridines
The synthesis of 3,5-diaryl-2-aminopyridines is often achieved through a palladium-catalyzed Suzuki cross-coupling reaction.
A general procedure involves the reaction of a 2-amino-3,5-dihalopyridine with two equivalents of an appropriate arylboronic acid in the presence of a palladium catalyst and a base. The reaction is typically carried out in a suitable solvent system under reflux conditions.
Clinical Development
Several aminopyridine-based antimalarials have progressed to clinical trials. For instance, P218 has undergone Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers.[9] Similarly, other aminopyridine derivatives are in various stages of preclinical and clinical development, highlighting the continued importance of this scaffold in the search for new antimalarial therapies.[10]
Conclusion
The aminopyridine class has proven to be a rich source of novel antimalarial drug candidates. Through systematic medicinal chemistry efforts and a deeper understanding of their mechanisms of action, researchers have developed potent compounds with activity against drug-resistant parasites and multiple life-cycle stages. The continued exploration of the aminopyridine scaffold, coupled with innovative drug delivery strategies, holds great promise for the development of the next generation of antimalarial drugs to combat this devastating disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Pharmacokinetic Study of Antimalarial 3,5-Diaryl-2-aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Pharmacokinetic Study of Antimalarial 3,5-Diaryl-2-aminopyridine Derivatives [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Safety, pharmacokinetics, and antimalarial activity of the novel triaminopyrimidine ZY-19489: a first-in-human, randomised, placebo-controlled, double-blind, single ascending dose study, pilot food-effect study, and volunteer infection study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ris.cdu.edu.au [ris.cdu.edu.au]
Methodological & Application
MMV-048: Detailed Synthesis and Purification Protocols for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV-048 (also known as MMV390048) is a promising antimalarial candidate belonging to the aminopyridine class.[1] It exhibits potent activity against multiple life stages of the Plasmodium parasite, including those resistant to current therapies.[2] The compound's novel mechanism of action, the inhibition of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), makes it a valuable tool for malaria research and a potential cornerstone for future therapeutic strategies.[2]
This document provides detailed application notes and protocols for the synthesis and purification of this compound, specifically focusing on a recently developed palladium-free synthetic route.[3] This "bottom-up" approach offers a more cost-effective and sustainable alternative to earlier methods that relied on expensive palladium catalysts.[3] The protocols are intended to furnish researchers with the necessary information to produce high-purity this compound for laboratory and preclinical studies.
Data Summary
The following tables summarize the quantitative data for the palladium-free synthesis of this compound, including yields and purity for each key intermediate and the final product.
Table 1: Synthesis of 5-bromo-2-(trifluoromethyl)pyridine (Intermediate 1)
| Step | Reactant | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 2,5-dibromopyridine | Me₃SiCF₃, NaI, CuI | NMP | 100 | 24 | 78 | >95 (by NMR) |
Table 2: Synthesis of 2-((5-bromopyridin-2-yl)methyl)acetonitrile (Intermediate 2)
| Step | Reactant | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 2 | 5-bromo-2-(trifluoromethyl)pyridine | t-BuOK, NCCH₂CO₂t-Bu | THF | 0 to rt | 2 | 85 | >95 (by NMR) |
| 3 | Intermediate from Step 2 | NaCl, H₂O | DMSO | 150 | 2 | 79 | >95 (by NMR) |
Table 3: Synthesis of Vinamidinium Salt Intermediate 3
| Step | Reactant | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 4 | 4-(methylsulfonyl)phenylacetic acid | POCl₃, DMF | Acetonitrile | 0 to rt | 16 | 95 | >98 (by NMR) |
| 5 | Intermediate from Step 4 | HPF₆ | H₂O | rt | 1 | 95 | >98 (by NMR) |
Table 4: Final Synthesis and Purification of this compound
| Step | Reactants | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 6 | Intermediate 2, Intermediate 3 | t-BuOK | THF | rt | 16 | 65 | >98 (by HPLC) |
| 7 | Crude this compound | Silica Gel | DCM/MeOH | rt | - | >90 (recovery) | >99 (by HPLC) |
Experimental Protocols
Synthesis of this compound (Palladium-Free Route)
This protocol is adapted from the "bottom-up" synthesis described by Paymode et al.[3]
Step 1: Synthesis of 5-bromo-2-(trifluoromethyl)pyridine (Intermediate 1)
-
To a sealed tube, add 2,5-dibromopyridine (1.0 equiv), sodium iodide (2.0 equiv), and copper(I) iodide (1.5 equiv).
-
Add N-methyl-2-pyrrolidone (NMP) to dissolve the reactants.
-
Add trifluoromethyltrimethylsilane (Me₃SiCF₃) (2.0 equiv) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 5-bromo-2-(trifluoromethyl)pyridine.
Step 2 & 3: Synthesis of 2-((5-bromopyridin-2-yl)methyl)acetonitrile (Intermediate 2)
-
Dissolve 5-bromo-2-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Add potassium tert-butoxide (t-BuOK) (1.1 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Add tert-butyl cyanoacetate (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
To the crude intermediate, add dimethyl sulfoxide (DMSO), sodium chloride (1.2 equiv), and water (2.0 equiv).
-
Heat the mixture to 150 °C for 2 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography to yield 2-((5-bromopyridin-2-yl)methyl)acetonitrile.
Step 4 & 5: Synthesis of Vinamidinium Salt (Intermediate 3)
-
To a solution of 4-(methylsulfonyl)phenylacetic acid (1.0 equiv) in acetonitrile, add phosphorus oxychloride (POCl₃) (3.0 equiv) at 0 °C.
-
Add N,N-dimethylformamide (DMF) (4.0 equiv) dropwise.
-
Stir the reaction at room temperature for 16 hours.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and add a saturated aqueous solution of hexafluorophosphoric acid (HPF₆) (1.1 equiv).
-
Stir at room temperature for 1 hour, during which a precipitate will form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the vinamidinium salt.
Step 6: Final Assembly of this compound
-
To a solution of 2-((5-bromopyridin-2-yl)methyl)acetonitrile (Intermediate 2) (1.0 equiv) in anhydrous THF, add potassium tert-butoxide (t-BuOK) (2.2 equiv) at room temperature.
-
Stir the mixture for 30 minutes.
-
Add the vinamidinium salt (Intermediate 3) (1.0 equiv) and stir the reaction at room temperature for 16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
Purification of this compound
-
Prepare a silica gel column with a suitable diameter and length for the amount of crude product.
-
Equilibrate the column with a non-polar solvent system, such as 100% dichloromethane (DCM).
-
Dissolve the crude this compound in a minimal amount of DCM.
-
Load the dissolved sample onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% DCM and gradually increasing the percentage of methanol (e.g., 0-5% methanol in DCM).
-
Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to obtain purified this compound as a solid.
Visualizations
Caption: Palladium-Free Synthesis Workflow for this compound.
Caption: this compound Mechanism of Action via PfPI4K Inhibition.
References
- 1. MMV048 | Medicines for Malaria Venture [mmv.org]
- 2. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Vinamidinium Salt Chemistry for a Palladium Free Synthesis of Anti-Malarial MMV048: A “Bottom-Up” Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MMV-048 Solubility and Stability for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV-048 (also known as MMV390048) is a novel antimalarial compound belonging to the 2-aminopyridine class, which has demonstrated potent activity against multiple life stages of the Plasmodium parasite.[1][2] Its mechanism of action involves the inhibition of phosphatidylinositol 4-kinase (PI4K), a crucial enzyme for parasite development.[1] As with any compound intended for biological assays, understanding its solubility and stability characteristics is paramount for generating reliable and reproducible data. These application notes provide a summary of the known solubility and stability properties of this compound and offer detailed protocols for its handling and assessment in a laboratory setting.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₄F₃N₃O₂S | [3] |
| Molecular Weight | 393.38 g/mol | [3] |
| Appearance | Solid powder | [3] |
Solubility of this compound
Proper solubilization of this compound is critical for achieving accurate and consistent results in in vitro assays. Based on available data, this compound exhibits high solubility in dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions of small molecules for biological screening. However, its aqueous solubility is limited, a factor that necessitates careful preparation of working solutions.
Table 2: Solubility Data for this compound
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | 90 mg/mL (228.79 mM) | Sonication is recommended to aid dissolution. |
| Aqueous Buffer (pH 6.5) | Kinetic solubility is not optimal. | Quantitative data is not readily available, but this suggests challenges with solubility in neutral or near-neutral aqueous solutions. |
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.93 mg of this compound (Molecular Weight = 393.38 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.[4]
Protocol for Preparation of Aqueous Working Solutions
Due to the limited aqueous solubility of this compound, a serial dilution approach is recommended when preparing working solutions in aqueous buffers or cell culture media.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile polypropylene tubes
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in the desired aqueous buffer or medium. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100.
-
Final Dilution: Perform subsequent serial dilutions from the intermediate solution to achieve the desired final concentrations for your assay.
-
DMSO Concentration: Ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells being used (typically ≤ 0.5%).[4] Include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Precipitation Check: Visually inspect the prepared working solutions for any signs of precipitation. If precipitation is observed, consider adjusting the dilution scheme or using a lower final concentration.
Stability of this compound
The stability of this compound in both solid form and in solution is crucial for ensuring the integrity of experimental results over time.
Table 3: Stability and Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 0 - 4°C | Short term (days to weeks) | Store in a dry, dark environment.[3] |
| -20°C | Long term (months to years) | Store in a dry, dark environment.[3] | |
| Stock Solution in DMSO | -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles.[4] |
| -80°C | Up to 6 months | Avoid repeated freeze-thaw cycles.[4] | |
| Aqueous Working Solutions | 2 - 8°C | Recommended to be prepared fresh for each experiment. | Stability in aqueous solutions for extended periods has not been well-documented and may be limited. |
Protocol for Assessing the Stability of this compound in In Vitro Assay Conditions
This protocol provides a general framework for evaluating the stability of this compound in a specific aqueous buffer or cell culture medium under typical assay conditions.
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffer or cell culture medium of interest
-
Incubator set to the desired assay temperature (e.g., 37°C)
-
HPLC system with a suitable column and detector
-
Sterile, amber vials
Procedure:
-
Preparation of Test Solution: Prepare a working solution of this compound in the test buffer or medium at a concentration relevant to your in vitro assay.
-
Initial Analysis (T=0): Immediately after preparation, analyze a sample of the working solution by HPLC to determine the initial concentration of this compound.
-
Incubation: Incubate the remaining working solution in a sealed, amber vial at the desired temperature (e.g., 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of the incubated solution and analyze it by HPLC to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time. Calculate the degradation rate and half-life of the compound under the tested conditions.
Visualized Workflows
The following diagrams illustrate the key experimental workflows described in these application notes.
Caption: Workflow for preparing a stock solution of this compound in DMSO.
Caption: Workflow for assessing the stability of this compound in aqueous media.
Conclusion
Understanding the solubility and stability of this compound is fundamental for its effective use in in vitro assays. The compound's high solubility in DMSO facilitates the preparation of concentrated stock solutions, while its limited aqueous solubility requires careful attention during the preparation of working solutions to avoid precipitation. For optimal results, it is recommended to prepare fresh aqueous working solutions for each experiment. The provided protocols offer a starting point for the handling and stability assessment of this compound, which can be adapted to specific experimental needs. Adherence to these guidelines will contribute to the generation of high-quality, reproducible data in the investigation of this promising antimalarial candidate.
References
Application Notes and Protocols for MMV-048 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV-048 (also known as MMV390048) is a novel antimalarial compound belonging to the 2-aminopyridine class.[1][2][3] It has demonstrated significant activity across multiple stages of the Plasmodium life cycle, making it a promising candidate for malaria treatment, transmission blocking, and chemoprotection.[1][4][5] The compound's mechanism of action involves the inhibition of the Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a crucial enzyme for parasite development.[2][4][6][7] These application notes provide detailed protocols for standardized cell-based assays to evaluate the efficacy of this compound and similar compounds against Plasmodium falciparum.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo efficacy of this compound against various Plasmodium species and life cycle stages.
| Parameter | Species/Strain | Life Cycle Stage | Value | Reference |
| IC50 | P. falciparum (NF54) | Asexual Blood Stage | 28 nM | [4] |
| IC90 | P. falciparum (NF54) | Asexual Blood Stage | 40 nM | [4] |
| IC50 | P. falciparum | Stage I-III Gametocytes | 214 nM | [4] |
| IC50 | P. falciparum | Stage IV and V Gametocytes | 140 nM | [4] |
| IC50 | P. falciparum | Stage V Gametocyte (Exflagellation) | 90 nM | [4] |
| IC50 | P. cynomolgi | Liver Stage (Schizonts & Hypnozoites) | 61 nM (at day 0) | [4] |
| ED90 | P. falciparum (3D7 in SCID mice) | Asexual Blood Stage | 0.57 mg/kg | [4] |
| ED90 | P. berghei (mouse model) | Asexual Blood Stage | 1.1 mg/kg | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for in vitro antimalarial drug screening.
Caption: Mechanism of action of this compound targeting PfPI4K.
Caption: General workflow for in vitro antimalarial screening.
Experimental Protocols
Asexual Blood Stage Growth Inhibition Assay (SYBR Green I-based)
This protocol is adapted from standard methods for assessing antimalarial drug efficacy in vitro.[8]
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the asexual erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., NF54 strain), synchronized to the ring stage.
-
Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 25 mM NaHCO3, 10% human serum or 0.5% Albumax II, and 50 µg/mL hypoxanthine).
-
Human erythrocytes (O+).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well black, clear-bottom microplates.
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO).
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm).
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of this compound in complete culture medium in a separate 96-well plate. The final concentrations should typically range from 1 nM to 10 µM.
-
Include drug-free wells (negative control) and wells with a known antimalarial (e.g., chloroquine) as a positive control.
-
-
Parasite Culture Preparation:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit in complete culture medium.
-
-
Assay Setup:
-
Transfer 100 µL of the diluted compounds to the black, clear-bottom 96-well assay plate.
-
Add 100 µL of the parasite suspension to each well.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2).
-
-
Lysis and Staining:
-
After incubation, prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer.
-
Carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence on a plate reader.
-
Calculate the percent inhibition for each concentration relative to the drug-free control.
-
Determine the IC50 value by fitting the dose-response data to a non-linear regression model.
-
Gametocyte Viability Assay (Luciferase-based)
This protocol is for assessing the activity of this compound against mature gametocytes, which is crucial for evaluating transmission-blocking potential.[4][9]
Objective: To determine the IC50 of this compound against late-stage (P. falciparum) gametocytes.
Materials:
-
P. falciparum culture expressing luciferase under a gametocyte-specific promoter (e.g., NF54-Pfs16-GFP-Luc).
-
Gametocyte culture medium.
-
This compound stock solution.
-
96-well white microplates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer.
Procedure:
-
Gametocyte Culture:
-
Induce gametocytogenesis in the luciferase-expressing P. falciparum line.
-
Culture for 10-12 days to obtain mature stage IV and V gametocytes.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in gametocyte culture medium in a 96-well plate.
-
-
Assay Setup:
-
Purify the mature gametocytes.
-
Adjust the gametocyte density and add to the wells of the compound plate.
-
-
Incubation:
-
Incubate the plates for 48 hours under appropriate conditions for gametocyte maintenance.
-
-
Lysis and Luminescence Reading:
-
Add luciferase assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase reaction.
-
Incubate for 5-10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of gametocyte viability for each drug concentration compared to the untreated control.
-
Determine the IC50 value using a dose-response curve fit.
-
Cytotoxicity Assay
A standard cytotoxicity assay using a human cell line (e.g., HepG2 or HEK293) should be run in parallel with the antimalarial assays to determine the selectivity of the compound. Assays such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay can be used. The ratio of the cytotoxicity IC50 to the antimalarial IC50 provides the selectivity index, a critical parameter in drug development.
References
- 1. MMV048 | Medicines for Malaria Venture [mmv.org]
- 2. MMV048 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. MMV048 | Medicines for Malaria Venture [mmv.org]
- 4. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy, Safety, Tolerability, and Pharmacokinetics of MMV390048 in Acute Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, Tolerability, Pharmacokinetics, and Antimalarial Activity of the Novel Plasmodium Phosphatidylinositol 4-Kinase Inhibitor MMV390048 in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MMV-390048 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. iddo.org [iddo.org]
- 9. Identification of MMV Malaria Box Inhibitors of Plasmodium falciparum Early-Stage Gametocytes Using a Luciferase-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MMV-048 in Luciferase-Based Reporter Assays for Plasmodium
Audience: Researchers, scientists, and drug development professionals.
Introduction
MMV-048 (also known as MMV390048) is a potent antimalarial compound belonging to the 2-aminopyridine class. It has demonstrated efficacy against multiple life cycle stages of Plasmodium parasites, making it a crucial tool in antimalarial drug discovery and research.[1][2] Genomic and chemoproteomic studies have identified its molecular target as phosphatidylinositol 4-kinase (PI4K), a lipid kinase essential for parasite development.[2][3][4] Luciferase-based reporter assays are a common and robust method for high-throughput screening of antimalarial compounds. These assays utilize transgenic Plasmodium parasites expressing a luciferase gene, allowing for the quantification of parasite viability and growth through luminescence measurements.
This document provides detailed application notes and protocols for the use of this compound in luciferase-based reporter assays for Plasmodium, intended for researchers, scientists, and drug development professionals.
Mechanism of Action of this compound
This compound exerts its antimalarial activity by selectively inhibiting Plasmodium phosphatidylinositol-4-kinase (PI4K).[5] This kinase is a key enzyme in the phosphoinositide signaling pathway, which is crucial for various cellular processes, including membrane trafficking and signal transduction. By inhibiting PI4K, this compound disrupts essential functions within the parasite, leading to its death across multiple life cycle stages.[2][3]
Caption: this compound signaling pathway.
Quantitative Data
The following tables summarize the in vitro activity of this compound against various Plasmodium falciparum stages, as determined by different assay methodologies.
Table 1: In Vitro Activity of this compound against Asexual Blood Stages of P. falciparum
| Strain | Assay Type | IC50 (nM) | IC90 (nM) | Reference |
| NF54 | Not Specified | 28 | 40 | [2][6] |
Table 2: In Vitro Activity of this compound against Gametocyte Stages of P. falciparum
| Stage | Assay Type | IC50 (nM) | Reference |
| Stage I-III | Luciferase Assay | 214 | [2] |
| Stage IV-V | Luciferase Assay | 140 | [2] |
| Stage IV-V | LDH Assay | 285 | [2] |
Table 3: In Vitro Activity of this compound against Liver Stages of P. cynomolgi
| Stage | Assay Type | IC50 (nM) | Reference |
| Schizonts | Cell-based Assay | 64 | [2] |
| Hypnozoites | Cell-based Assay | 61 | [2] |
Experimental Protocols
This section provides a detailed protocol for determining the potency of this compound against the asexual blood stages of P. falciparum using a luciferase-based reporter assay.
Materials and Reagents
-
Plasmodium falciparum culture expressing luciferase (e.g., 3D7-Luc)
-
Human O+ red blood cells (RBCs)
-
Complete culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, Albumax II, and gentamicin)
-
This compound stock solution (in DMSO)
-
96-well or 384-well black, clear-bottom microplates
-
Luciferase assay reagent (e.g., Steady-Glo® or ONE-Glo™)
-
Luminometer
-
Incubator with gas mixture (5% CO₂, 3% O₂, 92% N₂) at 37°C
-
Sorbitol solution (5%)
Experimental Workflow Diagram
Caption: Luciferase assay workflow.
Detailed Protocol
1. Parasite Culture and Synchronization:
-
Maintain a continuous culture of luciferase-expressing P. falciparum in human O+ RBCs at 5% hematocrit in complete culture medium.[7]
-
Incubate the culture at 37°C in a gas mixture of 5% CO₂, 3% O₂, and 92% N₂.[7]
-
Synchronize the parasite culture to the ring stage by treating with 5% sorbitol.[7] This is crucial for obtaining reproducible results.
2. Assay Plate Preparation:
-
Prepare a serial dilution of this compound in complete culture medium in a separate dilution plate. The final concentration range should typically span from picomolar to micromolar to capture the full dose-response curve.
-
In a 96-well or 384-well black, clear-bottom plate, add the appropriate volume of the diluted this compound to each well.[7]
-
Prepare a parasite suspension of synchronized ring-stage parasites at a desired parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2.5%).
-
Add the parasite suspension to the wells containing the this compound dilutions.
-
Include appropriate controls:
-
Positive control: Parasites treated with a known antimalarial drug (e.g., artemisinin).
-
Negative control: Parasites treated with the same concentration of DMSO as the highest this compound concentration.
-
Background control: Uninfected RBCs.
-
3. Incubation:
-
Incubate the assay plates at 37°C in the gas mixture for 48 to 72 hours. The incubation time should be sufficient for the parasites to mature to the late trophozoite/schizont stage.
4. Luminescence Measurement:
-
After incubation, equilibrate the plates to room temperature.
-
Add a volume of luciferase assay reagent equal to the volume of the culture in each well (e.g., 100 µL of reagent for 100 µL of culture).[8]
-
Incubate the plates for 10-15 minutes at room temperature to allow for cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence using a plate luminometer.
5. Data Analysis:
-
Subtract the background luminescence values (from uninfected RBCs) from all other readings.
-
Normalize the data to the negative control (DMSO-treated parasites), which represents 100% parasite growth.
-
Plot the percentage of parasite growth inhibition against the logarithm of the this compound concentration.
-
Calculate the 50% inhibitory concentration (IC50) by fitting the data to a four-parameter nonlinear regression model using appropriate software (e.g., GraphPad Prism).
Conclusion
This compound is a potent inhibitor of Plasmodium PI4K, and luciferase-based reporter assays provide a sensitive and high-throughput method for evaluating its antimalarial activity. The protocols and data presented here offer a comprehensive guide for researchers utilizing this compound in their studies. Adherence to proper cell culture techniques, assay optimization, and data analysis will ensure the generation of reliable and reproducible results, contributing to the advancement of antimalarial drug discovery and development.
References
- 1. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MMV048 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. MMV048 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. journals.asm.org [journals.asm.org]
- 6. medkoo.com [medkoo.com]
- 7. Validating a Firefly Luciferase-Based High-Throughput Screening Assay for Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved single-step lysis protocol to measure luciferase bioluminescence in Plasmodium falciparum | springermedizin.de [springermedizin.de]
Application Notes and Protocols for MMV-048 Administration in Mouse Models of Malaria
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV-048, also known as MMV390048, is a novel antimalarial compound belonging to the 2-aminopyridine class.[1][2] It exhibits potent activity against multiple life cycle stages of Plasmodium parasites, including asexual blood stages, liver stages, and gametocytes, making it a promising candidate for malaria treatment, prophylaxis, and transmission-blocking strategies.[1][3][4] The mechanism of action of this compound involves the inhibition of Plasmodium phosphatidylinositol 4-kinase (PI4K), a lipid kinase essential for parasite development.[5][6] This document provides detailed application notes and protocols for the administration of this compound in commonly used mouse models of malaria, including the Plasmodium berghei model in immunocompetent mice and the humanized Plasmodium falciparum model in severe combined immunodeficient (SCID) mice.
Data Presentation
In Vivo Efficacy of this compound in Mouse Models of Malaria
The following tables summarize the in vivo efficacy data for this compound in two different mouse models of malaria.
| Mouse Model | Parasite Strain | Dosing Regimen | ED₅₀ (mg/kg) | ED₉₀ (mg/kg) | Curative Dose (mg/kg) | Reference |
| ICR or BALB/c | Plasmodium berghei | Four oral administrations (4, 24, 48, and 72 hours post-infection) | 0.57 | 1.1 | - | [6] |
| ICR or BALB/c | Plasmodium berghei | Single oral dose (24 hours post-infection) | - | - | 30 | [6] |
| Humanized SCID | Plasmodium falciparum (3D7) | Once daily oral administration for four consecutive days | - | 0.57 | - | [6] |
| Humanized NSG | Plasmodium falciparum | Single oral dose | - | - | 32 |
ED₅₀: 50% effective dose; ED₉₀: 90% effective dose.
Pharmacokinetic Parameters of this compound in Mice
Pharmacokinetic studies in mice have demonstrated that this compound has low plasma clearance and a moderate to long half-life, supporting its potential for single-dose administration.[6]
| Parameter | Value | Reference |
| Plasma Clearance | Low (0.036 to 0.39 L/h/kg across species) | [6] |
| Volume of Distribution | Moderate to high (1.3 to 3.0 L/kg across species) | [6] |
| Half-life | Moderate to long | [6] |
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound in the Plasmodium berghei Mouse Model
This protocol describes a standard 4-day suppressive test to evaluate the efficacy of this compound against P. berghei infection in mice.
Materials:
-
This compound
-
Vehicle: 0.5% Hydroxypropyl methylcellulose (HPMC) / 0.4% Tween 80 in sterile water
-
Plasmodium berghei ANKA strain (chloroquine-sensitive)
-
Female ICR or BALB/c mice (6-8 weeks old)
-
Donor mouse infected with P. berghei
-
Alsever's solution or sterile saline
-
Oral gavage needles (20-22 gauge)
-
Syringes
-
Microscope slides
-
Giemsa stain
-
Microscope with oil immersion objective
Procedure:
-
Drug Formulation:
-
Prepare the vehicle solution of 0.5% HPMC and 0.4% Tween 80 in sterile water.
-
Prepare a stock solution of this compound in the vehicle. The concentration should be calculated based on the desired dosage and the average weight of the mice. For example, for a 10 mg/kg dose in a 20g mouse (0.2 mL volume), the concentration would be 1 mg/mL.
-
Sonnicate or vortex the solution to ensure it is a homogenous suspension. Prepare fresh daily.
-
-
Parasite Preparation and Infection:
-
On the day of infection (Day 0), collect blood from a donor mouse with a rising parasitemia (typically 5-10%).
-
Dilute the infected blood with Alsever's solution or sterile saline to obtain a final inoculum of 1 x 10⁵ parasitized red blood cells in 0.2 mL.
-
Inject each experimental mouse intraperitoneally with 0.2 mL of the parasite inoculum.
-
-
Drug Administration:
-
Randomly assign mice to treatment and control groups (n=5 per group).
-
For the 4-day suppressive test, administer this compound or vehicle orally via gavage starting 4 hours after infection (Day 0) and then once daily for the next three consecutive days (Day 1, 2, and 3).
-
For single-dose curative studies, administer a single oral dose of this compound or vehicle 24 hours after infection.
-
-
Monitoring Parasitemia:
-
On Day 4 post-infection, prepare thin blood smears from the tail vein of each mouse.
-
Fix the smears with methanol and stain with Giemsa.
-
Determine the percentage of parasitized red blood cells by counting at least 1,000 red blood cells under a microscope.
-
Calculate the average parasitemia for each group and determine the percent suppression of parasite growth compared to the vehicle-treated control group.
-
-
Monitoring Survival (for curative studies):
-
For curative studies, monitor the mice for 30 days post-infection and record survival. A cure is defined as the absence of detectable parasites on day 30.
-
Protocol 2: In Vivo Efficacy of this compound in a Humanized Plasmodium falciparum SCID Mouse Model
This protocol outlines the procedure for assessing the efficacy of this compound in immunodeficient mice engrafted with human red blood cells and infected with P. falciparum.
Materials:
-
This compound
-
Vehicle: 0.5% HPMC / 0.4% Tween 80 in sterile water
-
Plasmodium falciparum 3D7 strain (drug-sensitive)
-
Severe Combined Immunodeficient (SCID) or NOD-scid IL2Rgammanull (NSG) mice
-
Human red blood cells (hRBCs), type O+
-
Oral gavage needles
-
Syringes
-
Flow cytometer or microscope for parasitemia determination
Procedure:
-
Humanized Mouse Preparation:
-
Engraft SCID or NSG mice with human red blood cells. This is typically achieved by daily intraperitoneal injections of 0.5-1.0 mL of a 50% hematocrit solution of hRBCs for several consecutive days until a stable chimerism is achieved.
-
-
Drug Formulation:
-
Prepare the this compound formulation as described in Protocol 1.
-
-
Parasite Infection:
-
Infect the humanized mice intravenously with approximately 2 x 10⁷ P. falciparum-infected red blood cells.
-
-
Drug Administration:
-
Begin drug administration on Day 3 post-infection when parasitemia is established.
-
Administer this compound or vehicle orally once daily for four consecutive days.
-
-
Monitoring Parasitemia:
-
Monitor parasitemia daily by taking a small blood sample from the tail vein.
-
Parasitemia can be determined by flow cytometry using a nucleic acid stain (e.g., SYBR Green I) or by microscopic examination of Giemsa-stained blood smears.
-
Continue monitoring for several days after the last treatment to assess parasite clearance and any potential recrudescence.
-
Visualizations
Mechanism of Action of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Animal models of efficacy to accelerate drug discovery in malaria | Parasitology | Cambridge Core [cambridge.org]
- 5. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase | Medicines for Malaria Venture [mmv.org]
- 6. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Studies of MMV-048 in Macaques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the antimalarial drug candidate MMV-048 (also known as MMV390048) in macaques. The protocols included herein are based on published studies and are intended to guide the design and execution of similar preclinical evaluations.
Introduction
This compound is a novel antimalarial compound belonging to the 2-aminopyridine class that acts as an inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K).[1][2] This target is crucial for parasite development across multiple life cycle stages.[1][2] Preclinical studies in non-human primates, particularly macaques, are a critical step in the development of new antimalarial drugs, providing valuable data on efficacy, safety, and pharmacokinetic profiles prior to human clinical trials. The data and protocols presented here are primarily derived from studies conducted in rhesus macaques (Macaca mulatta) infected with Plasmodium cynomolgi, a well-established model for relapsing malaria caused by Plasmodium vivax.[1]
Pharmacokinetics of this compound in Macaques
Pharmacokinetic studies in macaques have demonstrated that this compound possesses favorable properties, including low plasma clearance and a long terminal half-life, supporting its potential for single-dose treatment regimens.[1][3]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound in rhesus macaques following a single oral dose of 20 mg/kg.[1]
| Parameter | Value | Unit |
| Dose | 20 | mg/kg (oral) |
| Cmax (Peak Plasma Concentration) | 1.98 | µg/mL |
| Tmax (Time to Peak Concentration) | < 24 | hours |
| Terminal Half-life (t½) | ~30 | hours |
Pharmacodynamics of this compound in Macaques
Pharmacodynamic assessments in the P. cynomolgi-infected macaque model have demonstrated the potent antimalarial activity of this compound, showcasing its efficacy in both prophylactic and treatment settings.
In Vivo Efficacy
A single oral dose of 20 mg/kg of this compound provided complete chemoprotection in macaques challenged with P. cynomolgi sporozoites.[1] In these studies, the plasma concentration of this compound remained above the estimated in vivo 99% inhibitory concentration (IC99) of 138 ± 13 ng/mL for 6.5 days.[1] While this compound was not able to completely eliminate liver hypnozoites (the dormant stage responsible for relapse), it significantly delayed parasite relapse compared to untreated controls.[1]
Experimental Protocols
The following are detailed methodologies for key experiments involving the evaluation of this compound in macaques.
Animal Model and Husbandry
-
Species: Rhesus macaque (Macaca mulatta)[1]
-
Health Status: Malaria-naïve, healthy animals.
-
Housing: Single housing in climate-controlled facilities with a 12-hour light/dark cycle.
-
Diet: Standard primate chow supplemented with fruits and vegetables, with ad libitum access to water.
-
Ethics: All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.
Prophylactic Efficacy Study in P. cynomolgi-Infected Macaques
This protocol outlines a typical prophylactic study to evaluate the ability of this compound to prevent blood-stage infection.
Experimental Workflow:
Caption: Prophylactic efficacy study workflow for this compound in macaques.
Procedure:
-
Animal Acclimatization: Acclimatize rhesus macaques to the study conditions for a suitable period.
-
Baseline Assessment: Perform baseline health checks, including blood smears to confirm the absence of malaria parasites and hematological analysis.
-
Dosing: Administer a single oral dose of this compound (20 mg/kg) or a vehicle control to the respective groups one day prior to infection.[1]
-
Parasite Challenge: Infect the macaques intravenously with P. cynomolgi sporozoites.[1]
-
Pharmacokinetic Sampling: Collect whole blood samples at predetermined time points post-dosing (e.g., 0, 2, 4, 8, 24, 48, 72, 96, 168, 336 hours) for pharmacokinetic analysis.
-
Pharmacodynamic Monitoring: Monitor for the emergence of blood-stage parasites by daily microscopic examination of Giemsa-stained blood smears.
-
Follow-up: Continue monitoring the animals for an extended period (e.g., up to 100 days) to assess for delayed onset of parasitemia or relapse.[1]
Bioanalytical Method for this compound in Plasma
Sample Preparation:
-
Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
For analysis, perform protein precipitation to extract this compound from the plasma matrix.[4]
Analytical Technique:
-
Quantify the concentration of this compound in the extracted plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]
Mechanism of Action: PI4K Inhibition
This compound exerts its antimalarial effect by inhibiting Plasmodium phosphatidylinositol 4-kinase (PI4K).[1][2] This enzyme plays a critical role in the parasite's cellular processes.
Signaling Pathway:
Caption: Inhibition of Plasmodium PI4K by this compound disrupts essential parasite functions.
References
- 1. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety, Tolerability, Pharmacokinetics, and Antimalarial Activity of the Novel Plasmodium Phosphatidylinositol 4-Kinase Inhibitor MMV390048 in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Formulating MMV-048 for Preclinical and Clinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
MMV-048, a potent inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), represents a promising next-generation antimalarial agent with activity against multiple life cycle stages of the parasite.[1][2][3] A significant challenge in the development of this compound has been its low aqueous solubility, which led to high pharmacokinetic variability in early clinical studies.[2][4] This document provides detailed application notes and protocols for the formulation of this compound for preclinical and clinical research, addressing the challenges of its physicochemical properties. The protocols outlined below are designed to enhance solubility and improve bioavailability, ensuring consistent and reliable dosing for research purposes.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is critical for the development of an effective and stable formulation. The following table summarizes key properties of the compound.
| Property | Value | Reference |
| Molecular Formula | C18H14F3N3O2S | [5] |
| Molecular Weight | 393.38 g/mol | [5] |
| Appearance | Solid powder | [5] |
| Solubility | Soluble in DMSO, not in water | [6] |
| Kinetic Solubility (pH 6.5) | Not optimal, but well absorbed in rats | [3] |
| Mechanism of Action | Inhibitor of Plasmodium phosphatidylinositol 4-kinase (PfPI4K) | [1][2][7] |
Preclinical Formulation Protocols
For preclinical studies in animal models, it is essential to have a formulation that allows for accurate and reproducible dosing. Given the low aqueous solubility of this compound, suspension formulations are a common approach.
Vehicle Selection for Oral Administration in Rodents
A common vehicle for oral administration of poorly soluble compounds in preclinical rodent studies is a suspension in a mixture of a wetting agent and a viscosity-enhancing agent.
Materials:
-
This compound powder
-
0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in purified water
-
0.2% (v/v) Tween 80 in purified water
-
Glass mortar and pestle
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
-
Analytical balance
Protocol:
-
Calculate the required amount of this compound and vehicle for the desired concentration and number of animals.
-
Weigh the precise amount of this compound powder using an analytical balance.
-
In a glass mortar, add a small volume of the 0.2% Tween 80 solution to the this compound powder to form a paste. This process wets the powder and prevents clumping.
-
Gradually add the 0.5% HPMC solution to the paste while continuously triturating with the pestle to ensure a uniform suspension.
-
Transfer the suspension to a beaker containing the remaining volume of the vehicle.
-
Place the beaker on a magnetic stirrer and stir for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any clumps or undispersed particles.
-
Administer the suspension to the animals orally using an appropriate gavage needle. Ensure the suspension is continuously stirred during dosing to maintain homogeneity.
Clinical Formulation Strategies
For human clinical trials, a more robust and scalable formulation is required. Early clinical development of this compound faced challenges with high exposure variability due to its low solubility.[2] This led to the development of an improved tablet formulation.
Tablet Formulation with Enhanced Bioavailability
A tablet formulation of this compound was developed to improve its dissolution and absorption, thereby reducing pharmacokinetic variability.[8] This formulation incorporates tartaric acid, which can create a more acidic microenvironment to enhance the dissolution of the basic this compound molecule.
Excipients used in a 20 mg this compound tablet formulation: [9]
-
Tartaric acid powder: pH modifier to improve dissolution.
-
Copovidone (Plasdone S-630): Binder.
-
Hypromellose acetate succinate (AquaSolve HPMC-AS MF): Polymer for amorphous solid dispersion, enhancing solubility.
-
Croscarmellose sodium (Solutab): Superdisintegrant.
-
Microcrystalline cellulose type 102 (Avicel PH-102): Diluent/binder.
-
Magnesium stearate (Ligamed MF-2-V): Lubricant.
General Manufacturing Process (Hypothetical, based on common practices):
-
Milling: this compound and excipients are milled to a uniform particle size to improve content uniformity and dissolution.
-
Blending: The milled powders are blended in a V-blender or similar equipment to achieve a homogenous mixture.
-
Granulation (optional but likely): Wet or dry granulation may be employed to improve flow properties and compressibility of the powder blend. For a moisture-sensitive compound or to create an amorphous solid dispersion, hot-melt extrusion or spray drying with a polymer like HPMC-AS would be a suitable approach.
-
Drying (if wet granulated): The wet granules are dried to a specific moisture content.
-
Final Blending: The dried granules are blended with the lubricant (magnesium stearate).
-
Compression: The final blend is compressed into tablets of the desired weight and hardness.
-
Coating (optional): A film coating may be applied for taste masking, stability, or aesthetic purposes.
Visualization of Key Processes
This compound Mechanism of Action
The primary target of this compound is PfPI4K, a lipid kinase essential for the parasite's lifecycle.[1][10] Inhibition of this enzyme disrupts critical cellular processes.
References
- 1. MMV048 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MMV048 | Medicines for Malaria Venture [mmv.org]
- 5. medkoo.com [medkoo.com]
- 6. Buy Mmv-390048 | 1314883-11-8 | >98% [smolecule.com]
- 7. MMV-390048 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. A Phase 1, Placebo-controlled, Randomized, Single Ascending Dose Study and a Volunteer Infection Study to Characterize the Safety, Pharmacokinetics, and Antimalarial Activity of the Plasmodium Phosphatidylinositol 4-Kinase Inhibitor MMV390048 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. MMV048 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes: In Vitro Selection of MMV-048 Resistant Plasmodium falciparum
Topic: How to perform MMV-048 resistance selection studies in vitro Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Introduction
This compound is a novel aminopyridine-class antimalarial compound that has demonstrated potent activity against multiple life stages of the Plasmodium falciparum parasite.[1][2][3] Its unique mechanism of action involves the inhibition of phosphatidylinositol 4-kinase (PI4K), a lipid kinase essential for parasite membrane trafficking and development.[4][5][6] As with any new antimalarial candidate, understanding the potential for resistance development is a critical step in its preclinical and clinical evaluation.[7] In vitro resistance selection studies are a fundamental tool for identifying the genetic basis of resistance, assessing the likelihood of resistance emerging, and discovering potential cross-resistance with other antimalarials.[8][9][10]
These protocols provide a detailed framework for the in vitro selection and subsequent characterization of this compound resistant P. falciparum lines.
Principle of the Method
The in vitro selection of drug-resistant P. falciparum is achieved by culturing parasites under continuous or escalating drug pressure. This process selects for rare, spontaneously occurring mutations that confer a survival advantage in the presence of the drug. Over time, the parasite population becomes dominated by these resistant mutants. The resulting resistant parasite line can then be cloned and characterized both phenotypically (determining the degree of resistance) and genotypically (identifying the causative mutations) to elucidate the mechanism of resistance.[11]
Experimental Workflow
The overall process can be divided into three main stages: initial setup and baseline characterization, the resistance selection campaign, and the characterization of the selected resistant line.
Caption: High-level workflow for this compound resistance selection and characterization.
Detailed Experimental Protocols
Protocol 1: Baseline IC50 Determination
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the parental, drug-sensitive P. falciparum strain.
Materials:
-
P. falciparum culture (e.g., 3D7) synchronized to the ring stage
-
Complete parasite medium (RPMI-1640, 0.5% Albumax II, hypoxanthine, HEPES)
-
Human erythrocytes (O+)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well flat-bottom plates
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Methodology:
-
Prepare Drug Plate: Perform a 2-fold serial dilution of this compound in complete medium in a 96-well plate. Final concentrations should bracket the expected IC50 (e.g., from 200 nM down to ~0.1 nM). Include drug-free wells (positive control) and wells with uninfected erythrocytes (negative control).
-
Prepare Parasite Suspension: Adjust a synchronized ring-stage parasite culture to 0.5% parasitemia and 2% hematocrit in complete medium.
-
Incubation: Add 180 µL of the parasite suspension to each well of the pre-dosed drug plate. Incubate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[12]
-
Assay Readout:
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
Read fluorescence (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis: Subtract the background fluorescence from uninfected red blood cells. Plot the normalized fluorescence values against the log of the drug concentration and fit to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: In Vitro Resistance Selection
Objective: To select for this compound resistant parasites through long-term drug pressure.
Methodology:
-
Initiate Culture: Start a large-volume culture (e.g., 50 mL) of the drug-sensitive P. falciparum strain.
-
Apply Initial Drug Pressure: Once the culture is established, add this compound at a concentration of approximately 1-3 times the baseline IC50. A standard protocol might start drug pressure near the IC90 to clear sensitive parasites more effectively.[13]
-
Monitoring: Monitor parasitemia daily via Giemsa-stained blood smears. A significant drop in parasitemia is expected initially.
-
Culture Maintenance: Change the medium and add fresh drug every 48 hours. Provide fresh erythrocytes as needed to maintain a low parasitemia and healthy culture.
-
Escalate Drug Concentration: When the parasite culture recovers and demonstrates stable growth for at least two life cycles (~4 days), increase the this compound concentration by a factor of 1.5 to 2.
-
Iterative Process: Repeat steps 3-5 for several months. The process is complete when the parasites can reliably grow at a concentration at least 5-10 fold higher than the parental IC50.
-
Cryopreservation: Cryopreserve parasite samples at regular intervals (e.g., every 2-4 weeks) and whenever the drug concentration is increased. This creates a timeline of the selection process.
Protocol 3: Characterization of Resistant Parasites
Objective: To confirm the resistance phenotype and identify the genetic basis of resistance.
Methodology:
-
Cloning by Limiting Dilution:
-
Serially dilute the final resistant parasite population in a 96-well plate to a calculated concentration of 0.5 parasites/well to isolate single clones.
-
Culture the plates until parasite growth is observed.
-
Expand the clonal populations for further analysis.
-
-
Phenotypic Confirmation:
-
Perform the IC50 assay (Protocol 1) on the resistant clone(s) and the parental strain in parallel.
-
Calculate the fold-resistance (or Resistance Index, RI) by dividing the IC50 of the resistant clone by the IC50 of the parental strain.
-
-
Genomic Analysis:
-
Extract high-quality genomic DNA from the resistant clone and the parental strain.
-
Perform whole-genome sequencing (WGS) for both samples.[6]
-
Align sequencing reads to the P. falciparum 3D7 reference genome.
-
Identify single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) that are present in the resistant clone but absent in the parental strain.
-
Prioritize non-synonymous mutations in the known target gene, PfPI4K (PF3D7_0312300), and other plausible resistance-mediating genes (e.g., transporters).
-
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Example Phenotypic Characterization of this compound Resistant Line
| Parasite Line | This compound IC50 (nM) ± SD | Fold-Resistance (RI) |
|---|---|---|
| Parental (3D7) | 4.5 ± 0.6 | 1.0 |
| Resistant Clone 1 | 68.2 ± 5.1 | 15.2 |
| Resistant Clone 2 | 75.9 ± 7.3 | 16.9 |
Table 2: Example Genotypic Findings from Whole-Genome Sequencing
| Gene ID | Gene Name | Amino Acid Change | Annotation |
|---|---|---|---|
| PF3D7_0312300 | Phosphatidylinositol 4-kinase (PfPI4K) | K782N | Known target of this compound |
| PF3D7_1229100 | Aquaglyceroporin (PfAQP) | S166L | Membrane transporter |
Mechanism of Action Pathway
This compound acts by inhibiting PfPI4K, which disrupts essential membrane trafficking processes within the parasite.
Caption: this compound inhibits PfPI4K, blocking a key step in parasite membrane biology.
Conclusion
This set of protocols provides a robust methodology for generating and characterizing this compound resistant P. falciparum parasites in vitro. The identification of resistance mutations, particularly within the PfPI4K target, is essential for understanding the drug's mechanism of action and for monitoring the potential emergence of clinical resistance.[5][6] These studies are a cornerstone of the drug development pipeline, providing invaluable data for the strategic deployment of new antimalarial therapies.
References
- 1. MMV048 | Medicines for Malaria Venture [mmv.org]
- 2. New publication highlights efficacy of MMV048 against resistant strains of malaria | Medicines for Malaria Venture [mmv.org]
- 3. MMV048 | Medicines for Malaria Venture [mmv.org]
- 4. MMV048 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro selection of Plasmodium falciparum drug-resistant parasite lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Assessing Risks of Plasmodium falciparum Resistance to Select Next-Generation Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Mmv-048 pharmacokinetic variability in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in the pharmacokinetics of MMV-048 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is pharmacokinetic variability a concern?
A1: this compound is a potent antimalarial drug candidate from the 2-aminopyridine class that targets the phosphatidylinositol 4-kinase (PI4K) of the Plasmodium parasite.[1][2] Pharmacokinetic (PK) variability refers to the differences in drug absorption, distribution, metabolism, and excretion observed between individual animals in a study. High variability can obscure the true dose-exposure relationship, making it difficult to establish a clear link between the administered dose and the therapeutic or toxic effects of the drug. This can lead to inconclusive results and hinder the progression of the compound to clinical development.[3][4]
Q2: What are the known major sources of pharmacokinetic variability for this compound in animal studies?
A2: Based on preclinical and early clinical development, the primary sources of pharmacokinetic variability for this compound are associated with its oral absorption.[5] As a compound with low aqueous solubility, its dissolution and absorption can be highly sensitive to the formulation and the physiological conditions of the animal's gastrointestinal tract.[4] Key factors include:
-
Formulation: The composition and preparation of the dosing vehicle are critical. In early human studies, a powder-in-bottle formulation showed high PK variability, which was significantly reduced by developing tablet formulations.[5] In animal studies, the use of a consistent and appropriate suspension vehicle is crucial.
-
Administration Technique: Improper oral gavage technique can lead to incorrect dosing or stress-induced physiological changes in the animal, affecting drug absorption.
-
Animal-Specific Factors: Differences in gastric pH, gastrointestinal motility, food and water intake, and the gut microbiome between individual animals can contribute to variability.[6]
-
Species Differences: this compound has shown different pharmacokinetic profiles in mice, rats, dogs, and monkeys, indicating species-specific differences in metabolism and elimination.[2]
Q3: Is there a recommended formulation for oral dosing of this compound in rodents?
A3: Yes, a formulation used in rat embryofetal developmental toxicology studies consists of a suspension of this compound in a vehicle of 20% w/w Kolliphor™ HS 15 and 50% w/w PEG 400 in purified water.[7] This type of formulation helps to solubilize and maintain the suspension of poorly water-soluble compounds like this compound.
Troubleshooting Guides
Issue 1: High Inter-Animal Variability in Plasma Exposure (AUC and Cmax)
Q: We performed an oral pharmacokinetic study of this compound in rats and observed a high coefficient of variation (%CV) in AUC and Cmax values between animals in the same dose group. What are the potential causes and how can we troubleshoot this?
A: High inter-animal variability is a common challenge with orally administered, poorly soluble compounds. Here is a systematic approach to troubleshooting this issue:
Potential Causes & Troubleshooting Steps:
-
Inconsistent Formulation Preparation:
-
Did you follow a precise and validated protocol for preparing the dosing suspension? Inconsistent particle size, incomplete wetting of the drug powder, or inadequate mixing can lead to non-uniform drug concentration in the vehicle.
-
Action: Implement a standardized operating procedure (SOP) for formulation preparation. Ensure thorough mixing and visually inspect for homogeneity before each dose administration. Refer to the Experimental Protocols section for a detailed formulation preparation guide.
-
-
Inaccurate or Inconsistent Dosing:
-
Was the oral gavage technique performed consistently by a trained individual? Variations in technique can lead to dosing errors, esophageal irritation, or accidental administration into the trachea.
-
Action: Ensure all personnel are proficient in oral gavage. Measure the gavage needle length for each animal to ensure proper placement in the stomach. Administer the dose slowly and observe the animal for any signs of distress. Refer to the Experimental Protocols section for a detailed oral gavage protocol.
-
-
Physiological Differences Between Animals:
-
Were the animals fasted before dosing? The presence of food can significantly alter the absorption of this compound.
-
Action: Implement a consistent fasting period (e.g., overnight) before dosing to minimize food effects. Ensure free access to water.
-
Were the animals housed under identical conditions? Stress from handling or environmental factors can alter gastrointestinal physiology.
-
Action: Acclimatize animals to handling and the experimental procedures before the study. Maintain a consistent environment (light/dark cycle, temperature, humidity).
-
-
Bioanalytical Method Variability:
-
Has the bioanalytical method been fully validated? Issues with sample processing, instrument calibration, or matrix effects can introduce variability.
-
Action: Review the validation report for your LC-MS/MS method. Ensure that quality control (QC) samples at low, medium, and high concentrations are within acceptable limits for each analytical run. Refer to the Experimental Protocols section for a general bioanalytical method.
-
Logical Flow for Troubleshooting High Variability:
Caption: A systematic workflow for troubleshooting high pharmacokinetic variability.
Issue 2: Low or No Detectable Plasma Concentrations of this compound
Q: After oral administration of this compound to mice, the plasma concentrations were below the lower limit of quantification (LLOQ) for most time points. What could be the reason?
A: This issue can stem from problems with the dose administration, formulation, or the sensitivity of the bioanalytical method.
Potential Causes & Troubleshooting Steps:
-
Dosing Error:
-
Was the dose correctly administered into the stomach? Accidental administration into the esophagus with subsequent regurgitation, or into the trachea, will result in little to no systemic absorption.
-
Action: After the study, a necropsy can be performed to check for any signs of esophageal or tracheal damage. Ensure proper restraint and gavage technique.
-
-
Formulation Issues:
-
Did the drug precipitate out of the suspension before or during administration? Poorly soluble compounds can crash out of solution, especially if there are temperature changes or if the suspension is not continuously mixed.
-
Action: Prepare the formulation fresh daily and keep it constantly stirred during the dosing procedure. Analyze the concentration of the formulation before and after dosing all animals to ensure homogeneity.
-
-
Bioanalytical Method Sensitivity:
-
Is the LLOQ of your assay low enough to detect the expected plasma concentrations? Based on the dose administered and the known pharmacokinetics of this compound, estimate the expected Cmax and ensure your assay is sufficiently sensitive.
-
Action: If necessary, optimize your LC-MS/MS method to improve sensitivity. This could involve using a larger plasma sample volume for extraction or optimizing the mass spectrometry parameters.
-
-
Rapid Metabolism/Clearance:
-
Is it possible that the clearance in the chosen animal model is much higher than anticipated? While this compound generally has low to moderate clearance, there can be significant species differences.
-
Action: Consider performing a pilot intravenous (IV) pharmacokinetic study to determine the clearance and volume of distribution. This will help in understanding the absolute bioavailability and the expected plasma concentrations after oral dosing.
-
Decision Tree for Low Plasma Concentrations:
Caption: A decision tree to identify the root cause of low plasma concentrations.
Data Presentation
Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |
| Mouse | 20 (oral) | 5400 | ~2 | - | 2.5 | [8] |
| Rat | - (IV) | - | - | - | 7.3 | [2] |
| Dog | - (IV) | - | - | - | 52 | [2] |
| Monkey | 20 (oral) | 3900 | ~4 | - | - | [8] |
Note: This table presents a selection of available data. Direct comparison between studies should be made with caution due to differences in experimental design and formulation.
Table 2: Example of Inter-Individual Variability in Human Pharmacokinetic Studies of this compound Tablet Formulations
| Formulation | Parameter | Geometric Mean | Coefficient of Variation (%CV) |
| Tartaric Acid Tablet | Cmax (ng/mL) | 1100 | 18.0 |
| AUC0–inf (ng·h/mL) | 129000 | 48.6 | |
| Syloid Tablet | Cmax (ng/mL) | 1060 | 22.3 |
| AUC0–inf (ng·h/mL) | 108000 | 53.5 |
Source: Adapted from a study in healthy volunteers.[5] This data illustrates the inherent variability of the compound even with optimized formulations.
Experimental Protocols
Protocol 1: Preparation of this compound Oral Suspension
This protocol is based on the vehicle used in rat toxicology studies[7] and best practices for preparing suspensions of poorly soluble compounds.
Materials:
-
This compound drug substance
-
Kolliphor™ HS 15 (Solutol® HS 15)
-
Polyethylene glycol 400 (PEG 400)
-
Purified water
-
Glass mortar and pestle
-
Stir plate and magnetic stir bar
-
Calibrated balance
-
Volumetric flasks and pipettes
Procedure:
-
Calculate Required Amounts: Based on the desired drug concentration and final volume, calculate the required weight of this compound, Kolliphor™ HS 15, PEG 400, and water. The vehicle composition is 20% Kolliphor™ HS 15, 50% PEG 400, and 30% water by weight.
-
Pre-mix Vehicle Components: In a suitable container, combine the required amounts of Kolliphor™ HS 15 and PEG 400. Gently warm (to approx. 40°C) and stir until a homogenous mixture is formed. Kolliphor™ HS 15 is a viscous paste at room temperature and will become more fluid with gentle heating.
-
Triturate this compound: Weigh the required amount of this compound and place it in a glass mortar. Add a small amount of the Kolliphor™/PEG 400 mixture to the mortar and triturate with the pestle to form a smooth, uniform paste. This step is crucial for wetting the drug particles and preventing clumping.
-
Form the Suspension: Gradually add the remaining Kolliphor™/PEG 400 mixture to the paste in the mortar while continuously triturating.
-
Add Water: Slowly add the purified water to the mixture while stirring continuously with a magnetic stir bar.
-
Homogenize: Continue stirring the suspension for at least 30 minutes to ensure homogeneity.
-
Storage and Use: Store the suspension in a sealed container, protected from light. Keep the suspension continuously stirred during the dosing procedure to prevent settling of the drug particles.
Protocol 2: Oral Gavage Administration in Rodents
Materials:
-
Appropriately sized gavage needles (e.g., 18-20 gauge, 1.5-2 inches for mice; 16-18 gauge, 2-3 inches for rats) with a ball tip.
-
Syringes
-
Calibrated balance
Procedure:
-
Animal Handling and Restraint: Gently but firmly restrain the animal to immobilize its head and torso. For mice, this is typically done by scruffing the neck. For rats, a two-handed grip is often used. Proper restraint is critical for safety.
-
Measure Insertion Depth: Before the first administration, measure the distance from the corner of the animal's mouth to the last rib. This is the approximate length needed to reach the stomach. You can use a marker on the gavage needle as a guide.
-
Needle Insertion: Hold the animal in a vertical position. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Advance into Esophagus: As the needle reaches the pharynx, the animal will often swallow, which helps guide the needle into the esophagus. The needle should advance smoothly without resistance. If resistance is met, do not force it. Withdraw and attempt to reinsert.
-
Administer Dose: Once the needle is correctly positioned in the stomach (at the pre-measured depth), slowly administer the substance over 2-3 seconds.
-
Withdraw Needle: Gently and slowly withdraw the needle along the same path of insertion.
-
Post-Procedure Monitoring: Return the animal to its cage and monitor it for at least 10-15 minutes for any signs of distress, such as difficulty breathing or gasping.
Protocol 3: General Bioanalytical Method for this compound in Plasma by LC-MS/MS
This is a general protocol based on standard methods for quantifying small molecules in plasma. Specific parameters will need to be optimized for this compound.
Materials:
-
Plasma samples (collected in K2EDTA or heparin tubes)
-
Acetonitrile (ACN)
-
Formic acid
-
Internal Standard (IS) - ideally a stable isotope-labeled version of this compound
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, <3 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from matrix components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor to product ion transitions for both this compound and the internal standard. For a 2-aminopyridine compound, protonated molecular ions [M+H]+ would be selected as the precursor ions.
-
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression to fit the curve.
-
Calculate the concentration of this compound in the unknown samples from the calibration curve.
-
References
- 1. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MMV048 | Medicines for Malaria Venture [mmv.org]
- 4. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, Pharmacokinetics, and Antimalarial Activity of the Novel Plasmodium Phosphatidylinositol 4-Kinase Inhibitor MMV390048 in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Malarial PI4K inhibitor induced diaphragmatic hernias in rat: Potential link with mammalian kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of the Antimalarial MMV390048 against Babesia Infection Reveals Phosphatidylinositol 4-Kinase as a Druggable Target for Babesiosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MMV-048 Dosage for In Vitro Parasite Killing Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing MMV-048 in in vitro parasite killing assays. Find answers to frequently asked questions and troubleshooting advice to optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as MMV390048) is a novel antimalarial compound belonging to the 2-aminopyridine class.[1][2] Its primary mechanism of action is the inhibition of the Plasmodium phosphatidylinositol 4-kinase (PI4K), a lipid kinase essential for parasite membrane trafficking events.[3][4] This inhibition disrupts critical cellular processes within the parasite, leading to its death. This compound has demonstrated efficacy against all life cycle stages of the malaria parasite, with the exception of late-stage hypnozoites in the liver.[4][5][6]
Q2: What are the recommended starting concentrations for this compound in an in vitro parasite killing assay?
Based on published data, the 50% inhibitory concentration (IC50) of this compound against the drug-sensitive NF54 strain of Plasmodium falciparum is approximately 28 nM.[5][7][8] For initial experiments, it is recommended to use a concentration range that brackets the expected IC50 value. A common starting point is a serial dilution series from 1 nM to 1 µM. To determine the rate of parasite killing, a concentration of 10 times the IC50 has been previously used.[5][8]
Q3: How quickly does this compound kill parasites in vitro?
This compound is considered a moderately fast-acting antimalarial. In in vitro parasite reduction ratio (PRR) assays, a lag phase of approximately 24 hours has been observed before the onset of parasite killing.[5][8] Speed assays have shown that the IC50 value at 24 hours is roughly 4.8-fold higher than at 72 hours, indicating that a longer incubation time is required for optimal activity compared to very fast-acting drugs like artemisinin.[5]
Q4: Is this compound active against drug-resistant parasite strains?
Yes, this compound has shown a low risk for cross-resistance with existing antimalarial drugs.[5][7] Studies on a panel of multidrug-resistant clinical isolates of P. falciparum have demonstrated that the ratio of the maximum to minimum IC50 values for this compound was only 1.5-fold.[5][7]
Troubleshooting Guide
Problem 1: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent parasite synchronization.
-
Troubleshooting Step: Ensure a standardized and effective method for parasite synchronization is used for every experiment. Inconsistent staging of the parasites at the start of the assay can lead to variable results.
-
-
Possible Cause: Fluctuation in initial parasitemia.
-
Troubleshooting Step: Accurately determine and standardize the starting parasitemia for all assays. A typical starting parasitemia for in vitro drug sensitivity assays is between 0.1% and 1.0%.[9]
-
-
Possible Cause: Variability in incubation conditions.
-
Troubleshooting Step: Maintain consistent temperature, gas mixture (5% CO2, 5% O2, 90% N2), and humidity in the incubator.[10]
-
Problem 2: No parasite killing observed at expected effective concentrations.
-
Possible Cause: Compound degradation.
-
Troubleshooting Step: this compound is soluble in DMSO and should be stored at -20°C for long-term use.[7] Prepare fresh dilutions from a stock solution for each experiment to avoid degradation.
-
-
Possible Cause: Issues with the parasite culture.
-
Troubleshooting Step: Regularly monitor the health and viability of your parasite cultures. Unhealthy parasites may not respond predictably to drug treatment.
-
-
Possible Cause: Assay readout method is not sensitive enough.
Problem 3: Slower than expected parasite killing.
-
Possible Cause: Misunderstanding of the compound's speed of action.
-
Possible Cause: Sub-optimal drug concentration.
-
Troubleshooting Step: Perform a dose-response curve to ensure you are using a concentration that is high enough to induce rapid killing if that is the experimental goal (e.g., 10x IC50).[5]
-
Data Presentation
Table 1: In Vitro Potency of this compound Against Plasmodium Species
| Parasite Species | Strain/Isolate | Life Cycle Stage | Assay Readout | IC50 (nM) | Reference |
| Plasmodium falciparum | NF54 | Asexual Blood Stage | [3H]-hypoxanthine | 28 | [5][7] |
| Plasmodium falciparum | 3D7 | Asexual Blood Stage | Limiting Dilution | - | [5] |
| Plasmodium falciparum | Multidrug-resistant isolates | Asexual Blood Stage | pLDH | Variable (low fold-change) | [5] |
| Plasmodium falciparum | NF54 | Late-Stage Gametocytes (IV-V) | pLDH | 285 | [5] |
| Plasmodium falciparum | NF54 | Early-Stage Gametocytes (I-III) | Luciferase | 214 | [5] |
| Plasmodium cynomolgi | - | Liver Stage Schizonts | - | 64 | [5][7] |
| Plasmodium cynomolgi | - | Liver Stage Hypnozoites | - | 61 | [5][7] |
Table 2: In Vitro Parasite Reduction Ratio (PRR) of this compound
| Parasite Strain | Drug Concentration | Lag Phase (hours) | Log PRR (48 hours) | Reference |
| P. falciparum 3D7 | 10x IC50 | 24 | 2.7 | [5] |
Experimental Protocols
Protocol 1: Standard In Vitro Drug Susceptibility Assay (pLDH Method)
-
Parasite Culture: Maintain a continuous culture of P. falciparum in O+ human erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 25 mM HEPES, 0.5% Albumax II, and 0.37 mM hypoxanthine.[12]
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Assay Setup:
-
Synchronize parasite cultures to the ring stage.
-
Adjust the parasitemia to 1% and the hematocrit to 2.5%.
-
In a 96-well plate, add 100 µL of the parasite culture to each well.
-
Add 100 µL of the diluted this compound to the appropriate wells. Include drug-free and uninfected red blood cell controls.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[10]
-
pLDH Assay:
-
After incubation, lyse the red blood cells by freeze-thaw cycles.
-
Add the pLDH substrate solution and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the drug concentration using a non-linear regression model.
Visualizations
Caption: Workflow for an in vitro parasite killing assay using this compound.
Caption: this compound inhibits PI4K, disrupting essential membrane trafficking.
References
- 1. MMV048 | Medicines for Malaria Venture [mmv.org]
- 2. MMV048 | Medicines for Malaria Venture [mmv.org]
- 3. MMV048 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy, Safety, Tolerability, and Pharmacokinetics of MMV390048 in Acute Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmv.org [mmv.org]
- 11. MMV-390048 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. Identification of MMV Malaria Box Inhibitors of Plasmodium falciparum Early-Stage Gametocytes Using a Luciferase-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mechanisms of MMV-048 Resistance in Plasmodium falciparum
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of resistance to the antimalarial compound MMV-048 in Plasmodium falciparum.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound exerts its antimalarial activity by inhibiting Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).[1][2] This inhibition disrupts essential signaling pathways involved in phospholipid biosynthesis.[2]
Q2: What is the main genetic basis for resistance to this compound?
A2: The primary mechanism of resistance to this compound is the acquisition of single nucleotide polymorphisms (SNPs) in the pfpi4k gene, which encodes the drug's target, PfPI4K.[3]
Q3: Have specific mutations in PfPI4K been identified that confer resistance to this compound?
A3: Yes, several mutations in the kinase domain of PfPI4K have been identified in this compound-resistant P. falciparum lines generated through in vitro selection. These include A1319V and S743T.[3] Other studies with related PI4K inhibitors have identified mutations such as G1309V and Y1342F.
Q4: Is there evidence of cross-resistance between this compound and other antimalarial drugs?
A4: this compound generally lacks cross-resistance with currently used antimalarial drugs, which is a significant advantage.[3][4][5] However, cross-resistance has been observed with other investigational compounds that also target PfPI4K.[3]
Q5: Are there any known resistance mechanisms to this compound that are independent of PfPI4K mutations?
A5: Currently, mutations in PfPI4K are the only reported mechanism of resistance to this compound.
Troubleshooting Guides
In Vitro Drug Susceptibility Assays (SYBR Green I)
Issue 1: High background fluorescence in negative control wells.
-
Possible Cause: Contamination of reagents or cultures with other DNA sources (e.g., bacteria, mycoplasma). Incomplete removal of white blood cells from erythrocyte cultures.
-
Troubleshooting Steps:
-
Use sterile techniques for all manipulations.
-
Regularly test cultures for mycoplasma contamination.
-
Ensure complete removal of the buffy coat when washing erythrocytes.
-
Prepare fresh lysis buffer.
-
Issue 2: Inconsistent IC50 values between experiments.
-
Possible Cause: Variation in initial parasitemia or hematocrit. Inaccurate drug dilutions. Fluctuation in incubator conditions (temperature, gas mixture).
-
Troubleshooting Steps:
-
Carefully synchronize parasite cultures to the ring stage for consistent starting populations.
-
Accurately determine parasitemia and hematocrit before each experiment.
-
Prepare fresh serial dilutions of this compound for each assay.
-
Ensure the incubator is properly calibrated and maintained.
-
Issue 3: No parasite growth in untreated control wells.
-
Possible Cause: Poor parasite viability. Suboptimal culture medium. Incorrect incubator conditions.
-
Troubleshooting Steps:
-
Use healthy, synchronized parasite cultures.
-
Ensure the culture medium is complete and freshly prepared.
-
Verify the gas mixture (5% CO2, 5% O2, 90% N2) and temperature (37°C) of the incubator.
-
In Vitro Selection of this compound Resistant Parasites
Issue 1: Failure to select for resistant parasites (cultures do not recrudesce).
-
Possible Cause: Drug concentration is too high. Initial parasite inoculum is too low.
-
Troubleshooting Steps:
Issue 2: Selected parasite population shows only a minor shift in IC50.
-
Possible Cause: Insufficient drug pressure. Heterogeneous population with a low frequency of resistant parasites.
-
Troubleshooting Steps:
-
Gradually increase the drug concentration in the culture medium as the parasites begin to grow out.
-
Clone the recrudescent parasite population by limiting dilution to isolate highly resistant lines.
-
CRISPR-Cas9 Mediated Gene Editing of PfPI4K
Issue 1: Low efficiency of genetic modification.
-
Possible Cause: Inefficient transfection. Poor quality of guide RNA (gRNA) or donor template.
-
Troubleshooting Steps:
Issue 2: Off-target mutations.
-
Possible Cause: Poorly designed gRNA with potential binding sites elsewhere in the genome.
-
Troubleshooting Steps:
-
Use gRNA design tools to select sequences with high specificity.
-
Perform whole-genome sequencing of the edited clones to confirm the absence of off-target mutations.
-
Quantitative Data
Table 1: In Vitro Susceptibility of P. falciparum Strains to this compound and Resistant Clones.
| Parasite Line | Relevant Genotype | IC50 (nM) | Fold Change in IC50 | Reference |
| Dd2 (parental) | Wild-type PfPI4K | 16 - 22.7 | - | [3] |
| Clone E6 | PfPI4K A1319V | ~70 - 90 | 4-5 | [3] |
| Clone A2 | PfPI4K A1319V | ~70 - 90 | 4-5 | [3] |
| Clone B9 | PfPI4K S743T | ~70 - 90 | 4-5 | [3] |
| Dd2-B2 (UCT943 selected) | PfPI4K G1309V | - | 4 | |
| Dd2-B2 (UCT943 selected) | PfPI4K Y1342F | - | 9 |
Experimental Protocols
In Vitro Drug Susceptibility Testing (SYBR Green I Assay)
This protocol is adapted from standard procedures for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.[7][8][9][10]
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete parasite culture medium
-
Human erythrocytes
-
96-well flat-bottom culture plates
-
This compound stock solution (in DMSO)
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include drug-free control wells.
-
Prepare a parasite suspension at 0.5% parasitemia and 2% hematocrit.
-
Add the parasite suspension to each well of the 96-well plate.
-
Incubate the plate for 72 hours at 37°C in a mixed gas environment.
-
After incubation, freeze the plate at -80°C to lyse the red blood cells.
-
Thaw the plate and add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the fluorescence using a plate reader with excitation at 485 nm and emission at 530 nm.
-
Calculate the IC50 values by plotting the fluorescence intensity against the drug concentration using a non-linear regression model.
In Vitro Selection of this compound Resistant Parasites
This protocol is based on the methodology described for generating this compound resistant P. falciparum.[3]
Materials:
-
High-density P. falciparum culture (e.g., Dd2 strain)
-
Complete parasite culture medium
-
This compound
-
Culture flasks
Procedure:
-
Initiate a large-scale culture with a high parasite inoculum (e.g., 10^9 parasites).
-
Apply drug pressure by adding this compound at a concentration of 3-5 times the IC50 of the parental strain.
-
Maintain the culture with daily medium changes containing the drug for the first 48-72 hours.
-
After the initial drug pressure, continue to culture the parasites in drug-free medium, changing the medium every 2-3 days.
-
Monitor the culture for recrudescence by preparing Giemsa-stained thin blood smears weekly.
-
Once parasites reappear, gradually re-introduce and increase the concentration of this compound to select for highly resistant parasites.
-
Clone the resistant population by limiting dilution to obtain clonal lines.
-
Characterize the IC50 of the resistant clones and sequence the pfpi4k gene to identify mutations.
CRISPR-Cas9 Mediated Introduction of Point Mutations in PfPI4K
This protocol provides a general framework for introducing specific point mutations into the pfpi4k gene, based on established methods for P. falciparum genome editing.[1][11][12][13]
Materials:
-
P. falciparum culture
-
Cas9 expression plasmid (e.g., pUF1-Cas9)
-
gRNA expression plasmid (e.g., pMK-U6)
-
Donor template plasmid or linear DNA containing the desired mutation and homology arms
-
Transfection buffer
-
Electroporator
Procedure:
-
Design and construct the gRNA and donor template:
-
Design a specific gRNA targeting the region of the pfpi4k gene to be mutated.
-
Construct a donor template containing the desired point mutation, flanked by 500-800 bp homology arms corresponding to the sequences upstream and downstream of the gRNA target site. The donor template should also contain silent mutations in the gRNA recognition site to prevent re-cleavage after editing.
-
-
Transfection:
-
Prepare purified plasmids (Cas9, gRNA, and donor template).
-
Synchronize parasites to the ring stage.
-
Transfect the parasites with the plasmids using electroporation.
-
-
Selection and cloning:
-
Apply drug selection to select for successfully transfected parasites.
-
Once a stable transgenic population is established, clone the parasites by limiting dilution.
-
-
Verification:
-
Isolate genomic DNA from the cloned parasite lines.
-
Verify the introduction of the desired point mutation and the absence of off-target mutations by Sanger sequencing and whole-genome sequencing.
-
Phenotypically characterize the edited clones for their susceptibility to this compound.
-
Visualizations
Caption: Logical relationship of this compound resistance.
Caption: PfPI4K signaling pathway in P. falciparum.
Caption: Workflow for selecting this compound resistant parasites.
References
- 1. CRISPR/Cas9 Gene Editing to Make Conditional Mutants of Human Malaria Parasite P. falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly efficient CRISPR/Cas9 system in Plasmodium falciparum using Cas9-expressing parasites and a linear donor template - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Large DNA fragment knock-in and sequential gene editing in Plasmodium falciparum: a preliminary study using suicide-rescue-based CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro selection of Plasmodium falciparum drug-resistant parasite lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Optimization of CRISPR/Cas System for Improving Genome Editing Efficiency in Plasmodium falciparum [frontiersin.org]
- 11. Plasmid-free CRISPR/Cas9 genome editing in Plasmodium falciparum confirms mutations conferring resistance to the dihydroisoquinolone clinical candidate SJ733 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CRISPR/Cas9 Editing of the Plasmodium falciparum Genome | Springer Nature Experiments [experiments.springernature.com]
Limitations of Mmv-048 against late-stage Plasmodium vivax hypnozoites
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of MMV-048 in experiments involving Plasmodium vivax, with a specific focus on its limitations against late-stage hypnozoites.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent antimalarial compound belonging to the 2-aminopyridine class. Its molecular target is phosphatidylinositol 4-kinase (PI4K), a lipid kinase essential for multiple processes within the parasite, including membrane trafficking.[1][2][3] By inhibiting PI4K, this compound disrupts parasite development across several life cycle stages.[1][4]
Q2: Is this compound effective against all life cycle stages of Plasmodium vivax?
A2: No. While this compound shows broad efficacy against most Plasmodium life cycle stages, including blood-stage asexual parasites, gametocytes, and developing liver-stage schizonts, it is notably inactive against the late-stage, dormant hypnozoites of P. vivax.[1][2][4][5][6]
Q3: Why is this compound unable to eliminate late-stage hypnozoites?
A3: Late-stage hypnozoites are characterized by a state of metabolic dormancy. The precise reason for this compound's lack of efficacy is not fully elucidated, but it is hypothesized that the PI4K target is either not essential or not sufficiently active in these quiescent forms for its inhibition to be lethal. This contrasts with metabolically active stages like developing schizonts, where PI4K-mediated processes are critical for parasite growth and survival.
Q4: We observed parasite recurrence in our animal model after an initial clearance with this compound. Is this expected?
A4: Yes, this is an expected outcome in models that support P. vivax or P. cynomolgi hypnozoite formation. The initial clearance of blood-stage parasites demonstrates the compound's efficacy against asexual stages. However, because this compound does not eliminate the dormant liver hypnozoites, these can later reactivate, leading to a relapse of blood-stage infection.[1][4] Clinical data from a phase IIa study in humans showed recurrent P. vivax infections on days 20 and 28 post-treatment, consistent with this lack of radical cure activity.[5][6]
Q5: Has the development of this compound been discontinued?
A5: A phase 2 clinical trial (NCT02880241) assessing this compound in patients with P. vivax and P. falciparum malaria was terminated.[3] This decision was based on operational reasons and emerging teratogenicity data in preclinical studies.[5][7]
Experimental Troubleshooting and Guides
Issue: My in vitro assay shows no activity of this compound against persistent liver forms. How can I confirm these are hypnozoites?
Guide: This is a common and important experimental question. To distinguish dormant hypnozoites from slowly developing schizonts, a differential treatment strategy is recommended.
-
Establish Positive and Negative Controls:
-
Positive Control (Hypnozoiticidal): Use a known hypnozoiticidal agent like primaquine. Note that even primaquine may show incomplete clearance in some in vitro models.[8]
-
Negative Control (Schizonticidal only): Use a compound known to kill developing liver schizonts but not hypnozoites, such as atovaquone or the dihydroorotate dehydrogenase inhibitor DSM265.[9][10]
-
-
Enrich for Hypnozoites: Treat the infected hepatocyte cultures with a schizonticide (e.g., atovaquone) from day 5 to day 8 post-infection. This will eliminate the developing schizonts, leaving a population enriched with persistent, small, uninucleate forms, which are putative hypnozoites.[9][11]
-
Test this compound: After the enrichment step, apply this compound to the culture. The lack of activity against the remaining forms, in contrast to the effect of your positive control (primaquine), provides strong evidence that these are dormant hypnozoites and that this compound lacks efficacy against them.
Data Summary Tables
Table 1: this compound Efficacy Against Various Plasmodium Stages
| Parasite Stage | Species | Assay Type | Potency (IC50 / ED90) | Efficacy Summary | Reference |
| Asexual Blood Stage | P. falciparum (NF54) | In vitro | IC50: 1 nM | High potency | [1] |
| Asexual Blood Stage | P. falciparum (3D7) | In vivo (SCID mouse) | ED90: 0.57 mg/kg | High efficacy | [1] |
| Late-Stage Gametocytes | P. falciparum | In vitro (pLDH) | IC50: 285 nM | Potent activity | [1] |
| Liver-Stage Schizonts | P. cynomolgi | In vitro | - | Active | [1] |
| Late-Stage Hypnozoites | P. cynomolgi | In vitro / In vivo | - | No activity / Did not provide radical cure | [1] |
Table 2: Clinical Efficacy of Single-Dose this compound (120 mg) in P. vivax Patients
| Parameter | Observation | Timeframe | Reference |
| Asexual Parasite Clearance | Cleared in all 8 patients | By 66 hours | [5][6] |
| Gametocyte Clearance | Cleared in all 8 patients | By 78 hours | [5][6] |
| Adequate Clinical & Parasitological Response (ACPR) | 100% (8/8 patients) | Day 14 | [5][6] |
| Recurrent Infections | 2 of 8 patients experienced relapse | Day 20 and Day 28 | [5][6] |
Experimental Protocols
Protocol: In Vitro Assay for Assessing Activity Against P. vivax Hypnozoites
This protocol is synthesized from methodologies used for P. vivax and the closely related model organism P. cynomolgi.[8][9][11]
1. Materials:
-
Cryopreserved primary human hepatocytes or a suitable cell line (e.g., imHC, HepG2-A16).[9][11]
-
P. vivax sporozoites (dissected from infected mosquito salivary glands).
-
Culture medium (e.g., Williams E medium supplemented with glutamine, penicillin-streptomycin, and human serum).
-
Control compounds: Atovaquone (schizonticide), Primaquine (hypnozoiticide).
-
Test compound: this compound.
-
Imaging system for parasite quantification.
2. Methodology:
-
Hepatocyte Seeding: Plate primary human hepatocytes in a multi-well format (e.g., 384-well plates) and allow them to form a confluent monolayer.
-
Sporozoite Infection: Infect the hepatocyte culture with freshly dissected P. vivax sporozoites.
-
Initial Culture: Maintain the infected culture for 5 days to allow for the differentiation of sporozoites into developing schizonts and dormant hypnozoites.
-
Hypnozoite Enrichment (Days 5-8):
-
To selectively eliminate developing schizonts, treat the culture with a schizonticidal-only compound like atovaquone.
-
This step enriches the culture for small, uninucleate, persistent forms (putative hypnozoites).
-
-
Compound Treatment (Days 8-11):
-
Wash the wells to remove the schizonticide.
-
Add fresh medium containing the test compounds (this compound), positive control (primaquine), and negative control (vehicle, e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Endpoint Analysis:
-
Fix and stain the cells (e.g., using immunofluorescence with anti-parasite antibodies).
-
Use high-content imaging to count the number of persistent hypnozoites in each well.
-
Calculate the percentage reduction in hypnozoite numbers relative to the vehicle control to determine compound activity.
-
Visualizations
Caption: Workflow for an in vitro assay to test compound efficacy against P. vivax hypnozoites.
References
- 1. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MMV048 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. MMV048 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy, Safety, Tolerability, and Pharmacokinetics of MMV390048 in Acute Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajtmh.org [ajtmh.org]
- 7. MMV-390048 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. In vitro culture, drug sensitivity, and transcriptome of Plasmodium vivax hypnozoites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Towards an In Vitro Model of Plasmodium Hypnozoites Suitable for Drug Discovery | PLOS One [journals.plos.org]
Technical Support Center: Overcoming MMV-048 Formulation Challenges
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming common formulation challenges associated with the antimalarial candidate MMV-048 to achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in our in vivo efficacy/pharmacokinetic data for this compound. What could be the cause?
A1: High variability in in vivo data for this compound is a known issue primarily linked to its poor aqueous solubility.[1][2] The initial "powder-in-bottle" formulation, likely a simple aqueous suspension, demonstrated significant inter-subject pharmacokinetic variability in early clinical studies.[3][4] This variability in exposure can lead to inconsistent dosing and, consequently, unreliable efficacy results.[1] It is crucial to address the formulation to ensure consistent bioavailability.
Q2: What are the known physicochemical properties of this compound that we should be aware of?
Q3: What formulation strategies have been successfully used to improve the consistency of this compound exposure?
A3: To overcome the high pharmacokinetic variability of the initial formulation, solid oral dosage forms (tablets) have been developed. Specifically, two tablet formulations, one containing tartaric acid and another using Syloid (a mesoporous silica), were shown to significantly reduce inter-subject pharmacokinetic variability in a clinical study.[3][4][7] These approaches likely enhance the dissolution of this compound in the gastrointestinal tract, leading to more consistent absorption.
Q4: Can we expect a food effect with our this compound formulation?
A4: While specific food effect studies for this compound are not detailed in the available literature, it is a common phenomenon for poorly soluble, lipophilic drugs.[8][9][10] Food, particularly high-fat meals, can increase the bioavailability of such compounds by stimulating bile secretion, which enhances drug solubilization. For other antimalarials with similar properties, such as lumefantrine and mefloquine, a positive food effect has been observed.[8][9] Therefore, it is advisable to standardize feeding conditions in preclinical in vivo studies or to specifically investigate the impact of food on your formulation's bioavailability.
Q5: Where can I find information on the excipients used in the more successful this compound tablet formulations?
A5: One of the tablet formulations of this compound used in clinical trials contained tartaric acid, copovidone (Plasdone S-630), hypromellose acetate succinate (AquaSolve HPMC-AS MF), croscaramellose sodium (Solutab), microcrystalline cellulose type 102 (Avicel PH-102), and magnesium stearate. This composition suggests an amorphous solid dispersion approach to enhance solubility and dissolution.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Compound Class | Synthetic organic (2-aminopyridine) | [5] |
| Molecular Formula | C18H14F3N3O2S | [6] |
| Molecular Weight | 393.38 g/mol | [6] |
| Aqueous Solubility | Insoluble | [6] |
| Organic Solvent Solubility | Soluble in DMSO | [6] |
Table 2: In Vitro Activity of this compound
| Parameter | Value | Organism/Strain | Source |
| IC50 (Blood Stage) | 28 nM | P. falciparum (NF54) | [11] |
| IC90 (Blood Stage) | 40 nM | P. falciparum (NF54) | [11] |
| IC50 (Late-Stage Gametocytes) | 285 nM | P. falciparum | [11] |
| IC50 (Liver Stage Schizonts) | 64 nM | P. cynomolgi | [11] |
| IC50 (Liver Stage Hypnozoites) | 61 nM | P. cynomolgi | [11] |
Table 3: Comparison of In Vivo Pharmacokinetic Parameters of Different this compound Formulations in Humans (Single 20 mg Dose)
| Formulation Type | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Inter-subject Variability | Source |
| Powder-in-bottle | Highly Variable | Highly Variable | Highly Variable | High | [3][4] |
| Tartaric Acid Tablet | Reduced Variability | Reduced Variability | Reduced Variability | Significantly Reduced | [3][4] |
| Syloid Tablet | Reduced Variability | Reduced Variability | Reduced Variability | Significantly Reduced | [3][4] |
Note: Specific quantitative values for the tablet formulations from a direct comparative study at the same dose are not publicly available, but clinical trial results confirm significantly reduced variability compared to the powder-in-bottle formulation.[3][4]
Experimental Protocols
Protocol 1: In Vitro Kinetic Solubility Assay
Objective: To determine the kinetic solubility of this compound in different biorelevant media to guide formulation development.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Fasted State Simulated Intestinal Fluid (FaSSIF)
-
Fed State Simulated Intestinal Fluid (FeSSIF)
-
96-well plates (UV-transparent)
-
Plate reader capable of measuring absorbance at a relevant wavelength for this compound
-
Automated liquid handler (recommended)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing a larger volume (e.g., 198 µL) of the test medium (FaSSIF or FeSSIF). This will result in a final DMSO concentration of 1%.
-
Mix the plate thoroughly and incubate at 37°C for 2 hours.
-
Measure the turbidity by reading the absorbance at a suitable wavelength (e.g., 620 nm).
-
The kinetic solubility is defined as the highest concentration that does not show a significant increase in absorbance compared to a blank control (medium with 1% DMSO).
Protocol 2: In Vivo Bioavailability Study in a Rodent Model
Objective: To compare the oral bioavailability of different this compound formulations.
Materials:
-
This compound formulations to be tested (e.g., aqueous suspension vs. solid dispersion tablet formulation)
-
Appropriate rodent model (e.g., Sprague-Dawley rats)
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Fast animals overnight prior to dosing.
-
Divide animals into groups for each formulation to be tested, including an intravenous (IV) group for absolute bioavailability determination if required.
-
Administer the this compound formulations orally via gavage at a predetermined dose. For the IV group, administer a known dose via tail vein injection.
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated analytical method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for each formulation group.
-
Relative bioavailability of an oral formulation (Formulation A) compared to another (Formulation B) can be calculated as: (AUC_A / Dose_A) / (AUC_B / Dose_B) * 100%.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for overcoming this compound formulation challenges.
References
- 1. MMV048 | Medicines for Malaria Venture [mmv.org]
- 2. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability, Pharmacokinetics, and Antimalarial Activity of the Novel Plasmodium Phosphatidylinositol 4-Kinase Inhibitor MMV390048 in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MMV048 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. medkoo.com [medkoo.com]
- 7. Safety, Tolerability, Pharmacokinetics, and Antimalarial Activity of the Novel Plasmodium Phosphatidylinositol 4-Kinase Inhibitor MMV390048 in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of food consumption on lumefantrine bioavailability in African children receiving artemether-lumefantrine crushed or dispersible tablets (Coartem) for acute uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Food increases the bioavailability of mefloquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of a High-Fat Meal on the Relative Oral Bioavailability of Piperaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Mmv-048-induced teratogenicity and testicular toxicity in preclinical models
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the antimalarial candidate MMV-048. It specifically addresses concerns related to teratogenicity and testicular toxicity observed in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the known teratogenic effects of this compound in preclinical models?
A1: Preclinical studies in Sprague-Dawley rats have shown that this compound is a potent teratogen. The primary malformations observed include diaphragmatic hernias and cardiovascular defects.[1][2] These effects were dose-dependent and occurred at exposures relevant to potential clinical use.
Q2: At what doses were teratogenic effects of this compound observed in rats?
A2: Developmental toxicity, including a decrease in litter size and skeletal malformations, was observed at a dose of 60 mg/kg/day when administered during gestation days 6 to 17. A lower dose of 20 mg/kg/day was chosen for subsequent main embryofetal development (EFD) studies due to the severity of findings at the higher dose. The No-Observed-Adverse-Effect-Level (NOAEL) in rats was determined to be 6 mg/kg/day.[2]
Q3: What is the suspected mechanism behind this compound-induced teratogenicity?
A3: The teratogenicity of this compound is hypothesized to be linked to the inhibition of the mammalian ortholog of its intended target, phosphatidylinositol 4-kinase (PI4K), specifically PI4Kβ. Additionally, off-target inhibition of other kinases, namely MAP4K4 (mitogen-activated protein kinase kinase kinase kinase 4) and MINK1 (Misshapen-like kinase 1), is thought to contribute to the observed developmental abnormalities.[1][2][3]
Q4: Was teratogenicity observed in other animal models besides rats?
A4: No significant teratogenic effects were observed in embryofetal development studies conducted in rabbits. However, the systemic exposure levels achieved in rabbits were lower than those that caused teratogenicity in rats.[1][2]
Q5: What testicular toxicity has been observed with this compound in preclinical studies?
A5: Testicular toxicity was noted in preclinical studies involving rats.[2] However, detailed public data on the specific nature and dose-dependency of these effects are limited. In contrast, testicular toxicity was not observed in dog toxicology studies.[4]
Q6: What parameters should be monitored to assess testicular toxicity in rats during this compound studies?
A6: A comprehensive assessment should include histopathological examination of the testes, epididymides, and prostate. Key parameters to evaluate are seminiferous tubule degeneration, germ cell depletion, and changes in Leydig and Sertoli cells.[5] Additionally, monitoring of reproductive hormones (testosterone, luteinizing hormone [LH], follicle-stimulating hormone [FSH], and inhibin B) and sperm analysis (count, motility, and morphology) are recommended.[5][6]
Troubleshooting Guides
Teratogenicity Studies in Rats
| Issue | Possible Cause | Troubleshooting Steps |
| High maternal mortality or morbidity | - Dose levels are too high, leading to excessive systemic toxicity. - Stress from handling and dosing procedures. | - Conduct a dose-range finding study to establish a maximum tolerated dose (MTD) in pregnant rats. - Refine animal handling and dosing techniques to minimize stress. - Ensure appropriate vehicle selection and formulation. |
| Inconsistent incidence of malformations | - Variability in the timing of mating and gestation day determination. - Genetic variability within the rat strain. - Inconsistent dosing or formulation. | - Implement precise mating procedures and confirm gestation day 0 accurately (e.g., via vaginal plug detection). - Use a well-characterized and standardized rat strain from a reputable supplier. - Ensure accurate and consistent preparation and administration of the dosing formulation. |
| Difficulty in identifying specific skeletal malformations | - Improper fetal processing and staining techniques. - Inadequate training of personnel in fetal examination. | - Utilize established and validated protocols for fetal fixation, clearing, and staining (e.g., Alizarin Red S and Alcian Blue). - Ensure examiners are properly trained in the identification and classification of skeletal abnormalities. |
Testicular Toxicity Studies in Rats
| Issue | Possible Cause | Troubleshooting Steps |
| Artifacts in testicular histology | - Improper fixation or processing of testicular tissue. - Delayed time between euthanasia and tissue collection. | - Use appropriate fixatives (e.g., Bouin's solution or modified Davidson's fluid) for optimal preservation of testicular morphology. - Minimize the time between euthanasia and tissue fixation. - Ensure proper embedding and sectioning techniques are followed. |
| High variability in sperm parameters | - Age-related differences in spermatogenesis among animals. - Stress affecting testicular function. - Improper sample collection and analysis techniques. | - Use sexually mature male rats of a consistent age and weight. - Acclimatize animals to the facility and handling procedures to reduce stress. - Follow standardized protocols for epididymal sperm collection and analysis using validated methods (e.g., CASA systems).[7] |
| Hormone levels are within the normal range despite histological findings | - Timing of blood collection may not coincide with peak hormonal changes. - The toxic effect may be directly on germ cells without initially affecting the endocrine function of Leydig or Sertoli cells. | - Collect blood samples at consistent times of the day to account for diurnal variations in hormone levels. - Correlate hormonal data with detailed histopathological findings to understand the complete toxicological profile. |
Quantitative Data Summary
Table 1: Summary of this compound Teratogenicity Data in Sprague-Dawley Rats
| Dose (mg/kg/day) | Administration Period | Key Findings | Reference |
| 6 | Gestation Days 6-17 | No-Observed-Adverse-Effect-Level (NOAEL) | [2] |
| 20 | Gestation Days 6-17 | Increased incidence of diaphragmatic hernias and cardiovascular malformations. | [1][2] |
| 60 | Gestation Days 6-17 | Significant developmental toxicity, including a 24% decrease in litter size and skeletal malformations (fused ribs, short ribs, split sternebrae, fused cervical arch). | [2] |
Note: Due to the limited publicly available quantitative data on this compound-induced testicular toxicity, a summary table for these effects cannot be provided at this time.
Experimental Protocols
Embryofetal Development (EFD) Toxicity Study in Rats
-
Animal Model: Time-mated female Sprague-Dawley rats.
-
Mating: The day a vaginal plug is detected is considered gestation day (GD) 0.
-
Dosing:
-
Administer this compound or vehicle orally by gavage once daily from GD 6 to 17.
-
Include a control group and at least three dose levels.
-
-
Maternal Observations:
-
Monitor clinical signs, body weight, and food consumption throughout the study.
-
-
Terminal Procedures (GD 21):
-
Euthanize pregnant females and perform a gross necropsy.
-
Examine the uterus for the number of implantations, resorptions, and live/dead fetuses.
-
-
Fetal Examinations:
-
Determine fetal body weights and sex.
-
Perform external, visceral, and skeletal examinations on all fetuses.
-
For skeletal examination, stain fetuses with Alizarin Red S and Alcian Blue.
-
General Protocol for Testicular Toxicity Assessment in Rats
-
Animal Model: Sexually mature male Sprague-Dawley rats.
-
Dosing:
-
Administer this compound or vehicle orally by gavage daily for a specified period (e.g., 28 days).
-
Include a control group and at least three dose levels.
-
-
In-life Observations:
-
Monitor clinical signs and body weight.
-
-
Terminal Procedures:
-
Collect blood for hormone analysis (Testosterone, LH, FSH, Inhibin B).
-
Euthanize animals and perform a gross necropsy.
-
Collect and weigh testes and epididymides.
-
-
Sperm Analysis:
-
Collect sperm from the cauda epididymis to assess sperm count, motility, and morphology.
-
-
Histopathology:
-
Fix testes and epididymides in an appropriate fixative (e.g., modified Davidson's fluid).
-
Process, embed, section, and stain tissues with Hematoxylin and Eosin (H&E).
-
Perform a detailed microscopic examination of the testes for abnormalities in seminiferous tubules, interstitial cells, and germ cell stages.
-
Visualizations
Caption: Hypothesized signaling pathway for this compound-induced teratogenicity.
Caption: Experimental workflow for an embryofetal development (EFD) study.
References
- 1. Malarial PI4K inhibitor induced diaphragmatic hernias in rat: Potential link with mammalian kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apconix.com [apconix.com]
- 3. MMV-390048 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. Safety, Tolerability, Pharmacokinetics, and Antimalarial Activity of the Novel Plasmodium Phosphatidylinositol 4-Kinase Inhibitor MMV390048 in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrative rodent models for assessing male reproductive toxicity of environmental endocrine active substances - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of MMV-048 Aqueous Solubility: A Technical Support Guide
Shangai, China - Researchers and drug development professionals working with the promising antimalarial candidate MMV-048 now have access to a comprehensive technical support center designed to address the compound's challenging aqueous solubility. Developed for experimental use, this guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to ensure reliable and reproducible results in both in vitro and in vivo studies.
This compound, a potent inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), has demonstrated significant activity across multiple stages of the malaria parasite's lifecycle. However, its hydrophobic nature presents a considerable hurdle for researchers, often leading to issues with compound precipitation and inconsistent experimental outcomes. This technical support center aims to mitigate these challenges by providing clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to use anhydrous DMSO as absorbed moisture can reduce the solubility of the compound. Stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.
Q2: Why does my this compound precipitate when I add it to my aqueous cell culture medium or buffer?
A2: Precipitation of this compound in aqueous solutions is a common issue and can be attributed to several factors:
-
Solubility Limit Exceeded: The final concentration of this compound in the aqueous medium may be above its solubility limit.
-
Antisolvent Precipitation: Rapidly adding a concentrated DMSO stock solution to an aqueous buffer can cause the compound to "crash out" of solution. The aqueous medium acts as an antisolvent for the DMSO-solubilized compound.
-
pH Effects: this compound is a basic compound. Its solubility is pH-dependent and is generally lower in neutral or alkaline solutions compared to acidic conditions.
-
Media Components: Interactions with salts, proteins, and other components in complex cell culture media can reduce the solubility of this compound.
Q3: How can I avoid precipitation when preparing my working solution for in vitro assays?
A3: To avoid precipitation, it is recommended to add the DMSO stock solution to your pre-warmed (37°C) aqueous medium drop-wise while gently vortexing or swirling. This gradual dilution helps to prevent a sudden change in solvent polarity. It is also crucial to ensure that the final concentration of DMSO in your assay is low (typically ≤ 0.5%) and consistent across all experiments, including vehicle controls.
Q4: What is a suitable formulation for in vivo oral administration of this compound?
A4: Due to its low aqueous solubility, a simple aqueous suspension may lead to variable absorption.[1] A commonly used vehicle for improving the oral bioavailability of poorly soluble compounds like this compound involves a mixture of surfactants and co-solvents. A formulation containing Kolliphor® HS 15 and polyethylene glycol 400 (PEG 400) in purified water has been used for oral administration in animal studies.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or visible precipitate upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its aqueous solubility limit. The rapid change in solvent polarity is causing the compound to precipitate (antisolvent effect). | - Lower the final concentration of this compound. - Prepare an intermediate dilution of the DMSO stock in DMSO before adding it to the aqueous buffer. - Add the DMSO stock solution drop-wise to the pre-warmed aqueous buffer while continuously mixing. - Consider lowering the pH of the buffer, if compatible with the experimental system, as this compound is a basic compound with likely higher solubility in acidic conditions. |
| Precipitate forms in the cell culture plate over time. | The compound is slowly coming out of solution at 37°C. The pH of the culture medium is increasing due to cellular metabolism, reducing the solubility of the basic this compound. This compound is interacting with components in the serum or media. | - Reduce the final concentration of this compound in the assay. - Ensure the CO2 level in the incubator is stable to maintain the buffering capacity of the medium. - Decrease the serum concentration if possible, or test different batches of serum. - Include vehicle controls to differentiate compound precipitation from media component precipitation. |
| Inconsistent results in in vivo studies. | Poor and variable oral absorption due to low aqueous solubility. Inadequate suspension of the compound in the dosing vehicle. | - Utilize a solubilizing formulation, such as one containing Kolliphor® HS 15 and PEG 400. - Ensure the formulation is homogenous before each administration by vortexing or stirring. - For suspension formulations, reduce the particle size of the this compound powder through micronization if possible. |
Quantitative Solubility Data
The solubility of this compound is highly dependent on the solvent system. Below is a summary of available solubility data.
| Solvent | Solubility | Notes |
| Water | Insoluble | This compound has very low solubility in aqueous solutions at neutral pH. |
| DMSO | 90 mg/mL (228.79 mM) | Sonication may be required to achieve complete dissolution at high concentrations. |
| Aqueous Buffer (pH 6.5) | Low Kinetic Solubility | The kinetic solubility of this compound is not optimal at pH 6.5.[1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to avoid moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, sonicate the vial in a water bath for short intervals to facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Preparation of this compound Formulation for Oral Administration in Rodents
This protocol is a general guideline based on the use of Kolliphor® HS 15 and PEG 400 as solubilizing agents.
-
Materials:
-
This compound (solid powder)
-
Kolliphor® HS 15 (Solutol® HS 15)
-
Polyethylene glycol 400 (PEG 400)
-
Purified water
-
Glass mortar and pestle or a suitable homogenization vessel
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
-
Procedure:
-
Calculate the required amounts of this compound, Kolliphor® HS 15, PEG 400, and water based on the desired final concentration and dosing volume. A common starting formulation might be a 20% w/w Kolliphor® HS 15, 50% w/w PEG 400 in purified water vehicle.[2]
-
In a glass mortar or vessel, add the Kolliphor® HS 15 and PEG 400.
-
Gently warm the mixture (e.g., to 40-50°C) to reduce the viscosity of the Kolliphor® HS 15 and mix until a homogenous solution is formed.
-
Add the weighed this compound powder to the Kolliphor® HS 15 and PEG 400 mixture.
-
Triturate or homogenize the mixture until the this compound is fully dispersed or dissolved.
-
Slowly add the purified water to the mixture while continuously stirring.
-
Continue to stir the final formulation until a homogenous suspension or solution is achieved.
-
The formulation should be prepared fresh before each use and kept under constant agitation during dosing to ensure homogeneity.
-
Visualizing the Mechanism of Action
This compound exerts its antimalarial effect by inhibiting PfPI4K, a critical enzyme in the parasite. This inhibition disrupts the production of phosphatidylinositol 4-phosphate (PI4P), which in turn affects downstream signaling pathways essential for parasite development and replication. One such pathway involves the localization and activity of PfCDPK7, a calcium-dependent protein kinase.
This workflow illustrates how the inhibition of PfPI4K by this compound disrupts a key signaling pathway, ultimately leading to the impairment of parasite development. By understanding these mechanisms and the physicochemical properties of this compound, researchers can better design their experiments to achieve reliable and impactful results in the fight against malaria.
References
Validation & Comparative
A Head-to-Head Battle Against Malaria: Comparing the Efficacy of PI4K Inhibitors MMV-048 and UCT943
For Immediate Release
In the relentless fight against malaria, the discovery of novel drug targets is paramount. One such promising target is the Plasmodium phosphatidylinositol 4-kinase (PI4K), an enzyme crucial for the parasite's life cycle. Two potent inhibitors of this enzyme, MMV-048 and UCT943, have emerged as significant contenders in the development of new antimalarial therapies. This guide provides a detailed comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
At a Glance: Efficacy Overview
Both this compound and UCT943 demonstrate broad activity against multiple stages of the Plasmodium parasite's life cycle. However, extensive preclinical data suggests that UCT943, a next-generation 2-aminopyrazine, exhibits superior potency compared to its predecessor, the 2-aminopyridine this compound.[1][2] This enhanced activity is observed across asexual blood stages, transmission stages, and liver stages of the parasite.[3][1][2]
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound and UCT943 against various Plasmodium species and life cycle stages.
Table 1: In Vitro Activity (IC50, nM) Against Asexual Blood Stages
| Compound | P. falciparum (NF54, drug-sensitive) | P. falciparum (K1, multidrug-resistant) | P. falciparum (Clinical Isolates, Ivory Coast) | P. vivax (Clinical Isolates, Indonesia) | P. falciparum (Clinical Isolates, Indonesia) |
| This compound | ~30 | ~25 | - | 93 (median) | 202 (median) |
| UCT943 | 5.4 | 4.7 | 2-15 | 14 (median) | 29 (median) |
Data compiled from multiple sources.[3][4]
Table 2: In Vitro Activity (IC50, nM) Against Other Life Cycle Stages
| Compound | P. falciparum Gametocytes (Early Stage, I-III) | P. falciparum Gametocytes (Late Stage, IV-V) | P. falciparum Dual-Gamete Formation | P. berghei Liver Stage Schizonts | P. vivax Liver Stage Hypnozoites |
| This compound | - | 285 | - | - | Inactive |
| UCT943 | 134 | 66 | ~80 | 0.92 | <100 |
Data compiled from multiple sources.[3][5]
Table 3: In Vivo Efficacy (ED90, mg/kg) in Mouse Models
| Compound | P. berghei Model | P. falciparum NSG Mouse Model |
| This compound | 1.1 (4-day suppressive test) | - |
| UCT943 | 1.0 | 0.25 |
Data compiled from multiple sources.[5][6]
Mechanism of Action: Targeting a Key Parasite Enzyme
Both this compound and UCT943 exert their antimalarial effect by inhibiting Plasmodium phosphatidylinositol 4-kinase (PI4K).[3][7][8] This enzyme plays a critical role in the parasite's Golgi apparatus, where it is involved in vesicle trafficking and protein secretion, processes essential for parasite survival and replication. By blocking PI4K, these compounds disrupt these vital functions, leading to parasite death.
Experimental Protocols
The efficacy data presented in this guide were generated using a variety of standardized in vitro and in vivo assays. Below are detailed methodologies for some of the key experiments.
In Vitro Asexual Blood Stage Susceptibility Assay (SYBR Green I Method)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.
-
Parasite Culture: P. falciparum parasites are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Cultures are synchronized to the ring stage using 5% D-sorbitol treatment.
-
Drug Plate Preparation: Compounds are serially diluted in culture medium and dispensed into 96-well microtiter plates.
-
Assay Initiation: A synchronized parasite culture (0.5% parasitemia, 2% hematocrit) is added to the drug-containing plates.
-
Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the red blood cells. A lysis buffer containing SYBR Green I dye, which intercalates with DNA, is then added to each well.
-
Data Acquisition: The fluorescence intensity of each well is measured using a microplate reader (excitation ~485 nm, emission ~530 nm). The intensity is proportional to the amount of parasite DNA.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Standard Membrane Feeding Assay (SMFA) for Transmission-Blocking Activity
This assay assesses the ability of a compound to block the transmission of Plasmodium from an infected blood meal to mosquitoes.
-
Gametocyte Culture: Mature (Stage V) P. falciparum gametocytes are cultured in vitro.
-
Compound Incubation: The gametocyte culture is treated with the test compound or a vehicle control for a specified period (e.g., 24-48 hours).
-
Mosquito Feeding: The treated gametocyte culture is fed to female Anopheles mosquitoes through a membrane feeding apparatus maintained at 37°C.
-
Mosquito Maintenance: Fed mosquitoes are maintained on a sugar solution for 7-10 days to allow for oocyst development in the midgut.
-
Oocyst Counting: Mosquito midguts are dissected, stained with mercurochrome, and the number of oocysts is counted under a microscope.
-
Data Analysis: The transmission-blocking activity is determined by comparing the number of oocysts in mosquitoes fed with compound-treated gametocytes to the control group.
In Vivo Efficacy in a P. berghei Mouse Model (4-Day Suppressive Test)
This model evaluates the in vivo efficacy of a compound against a rodent malaria parasite.
-
Infection: Mice are infected intravenously or intraperitoneally with P. berghei-infected red blood cells.
-
Treatment: The test compound is administered orally or by another appropriate route to groups of infected mice daily for four consecutive days, starting a few hours after infection. A vehicle control group and a positive control group (treated with a known antimalarial) are included.
-
Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells (parasitemia) is determined by microscopy.
-
Data Analysis: The efficacy of the compound is expressed as the percent reduction in parasitemia compared to the vehicle-treated control group. The 90% effective dose (ED90), the dose required to suppress parasitemia by 90%, is then calculated.
Summary and Future Outlook
The development of PI4K inhibitors represents a significant advancement in the search for new antimalarial drugs. UCT943 has demonstrated superior potency and a more favorable preclinical profile compared to this compound, positioning it as a promising next-generation candidate.[1][2] Its high passive permeability and aqueous solubility contribute to sustained exposure and high bioavailability in preclinical models.[1] While this compound has progressed to clinical trials, the potent and broad-spectrum activity of UCT943 suggests it has the potential to be a key component of a single-exposure radical cure and prophylaxis (SERCaP) regimen for malaria.[3][1] Further clinical evaluation of these and other PI4K inhibitors is crucial to fully realize their potential in the global effort to eradicate malaria.
References
- 1. Standard Membrane Feeding Assay for the Detection of Plasmodium falciparum Infection in Anopheles Mosquito Vectors [jove.com]
- 2. winzeler.ucsd.edu [winzeler.ucsd.edu]
- 3. benchchem.com [benchchem.com]
- 4. A comprehensive model for assessment of liver stage therapies targeting Plasmodium vivax and Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iddo.org [iddo.org]
- 6. A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmv.org [mmv.org]
- 8. researchgate.net [researchgate.net]
Validating PfPI4K as the Primary Target of MMV-048 in Plasmodium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental evidence validating Phosphatidylinositol 4-kinase (PfPI4K) as the primary molecular target of the antimalarial compound MMV390048 (also known as MMV-048). The document objectively compares the performance of this compound with alternative hypotheses and presents supporting experimental data through structured tables and detailed methodologies. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows.
Executive Summary
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound, as well as its activity against resistant parasite lines.
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Species/Strain | Value | Reference(s) |
| IC50 (asexual blood stage) | P. falciparum (NF54) | 28 nM | [3][9] |
| IC90 (asexual blood stage) | P. falciparum (NF54) | 40 nM | [3][9] |
| IC50 (gametocytes, stage IV/V) | P. falciparum | 285 nM | [3] |
| IC50 (liver stage schizonts) | P. cynomolgi | 64 nM | [2] |
| IC50 (liver stage hypnozoites) | P. cynomolgi | 61 nM | [2] |
| ED90 (humanized SCID mouse model) | P. falciparum (3D7) | 0.57 mg/kg | [2][3] |
| ED90 (P. berghei mouse model) | P. berghei | 1.1 mg/kg | [3] |
| Apparent Kd (PfPI4K) | P. falciparum | 0.3 µM | [9] |
Table 2: Impact of PfPI4K Mutations on this compound Potency
| Parasite Line | Mutation in PfPI4K | IC50 (nM) | Fold-Shift in IC50 | Reference(s) |
| P. falciparum Dd2 (parental) | Wild-Type | 22.7 | - | [3] |
| This compound Resistant Clone A2 | A1319V | ~70-90 | ~4-5 | [3][10] |
| This compound Resistant Clone E6 | A1319V | ~70-90 | ~4-5 | [3][10] |
| This compound Resistant Clone B9 | S743T | ~70-90 | ~4-5 | [3][10] |
| Transgenic Line (imidazopyrazine resistant) | S1320L | 57.7 | ~2.5 | [3][11] |
| Transgenic Line (imidazopyrazine resistant) | H1484Y | 62.8 | ~2.8 | [3][11] |
Comparison with Alternatives
While the evidence overwhelmingly points to PfPI4K as the primary target, a thorough validation process considers alternative hypotheses.
Alternative Plasmodium Targets: Initial target deconvolution for compounds emerging from phenotypic screens is challenging. However, the specificity of the resistance mutations generated in PfPI4K, coupled with the chemoproteomics data, strongly argues against other primary targets within the parasite.[3][6] The chemoproteomics approach, using both an immobilized this compound analog and kinobeads, competitively pulled down only PfPI4K from the parasite lysate in the presence of excess free this compound, indicating it is the highest affinity target.[3][4]
Off-Target Host Kinases: A critical aspect of drug development is selectivity. While this compound is highly selective for PfPI4K over most human kinases, it has been shown to inhibit human PIP4K2C.[3] Furthermore, off-target inhibition of human MAP4K4 and MINK1 has been linked to developmental toxicity observed in rat models, which ultimately led to the discontinuation of this compound's clinical development.[7] This highlights the importance of comprehensive selectivity profiling early in the drug discovery pipeline.
Experimental Protocols
Detailed methodologies for the key experiments that validated PfPI4K as the target of this compound are summarized below.
Generation and Whole-Genome Sequencing of Resistant Parasites
-
Objective: To identify the genetic basis of resistance to this compound, thereby revealing its molecular target.
-
Methodology:
-
Continuous in vitro culture of P. falciparum (e.g., Dd2 strain) under escalating concentrations of this compound.
-
Clonal isolation of resistant parasites from the bulk culture by limiting dilution.
-
Determination of the IC50 of the resistant clones compared to the parental line to quantify the level of resistance.
-
Genomic DNA extraction from both resistant clones and the parental strain.
-
Whole-genome sequencing using a platform such as Illumina.
-
Bioinformatic analysis to identify single nucleotide polymorphisms (SNPs) and other genetic variations in the resistant clones that are absent in the parental strain. The gene consistently mutated across independently selected resistant lines is identified as the likely target.[3][10]
-
Chemoproteomics-Based Target Identification
-
Objective: To biochemically identify the protein target(s) of this compound from the native parasite proteome.
-
Methodology:
-
Affinity Chromatography:
-
Synthesis of an this compound analogue containing a chemical linker.
-
Immobilization of the analogue onto sepharose beads.
-
Incubation of the beads with a soluble lysate of P. falciparum.
-
Competitive elution with an excess of free this compound.
-
Identification of proteins that specifically bind to the beads and are competed off by the free compound using mass spectrometry.[3][6]
-
-
Kinobeads Pulldown:
-
Use of "kinobeads," which are beads coated with a cocktail of broad-spectrum kinase inhibitors, to capture a large portion of the parasite kinome.
-
Incubation of the kinobeads with parasite lysate in the presence and absence of this compound.
-
Proteins whose binding to the kinobeads is competitively inhibited by this compound are identified by mass spectrometry as potential targets.[3]
-
-
Mandatory Visualizations
The following diagrams illustrate the key experimental workflows and the central signaling pathway involving PfPI4K.
Caption: Workflow for the validation of PfPI4K as the target of this compound.
Caption: Simplified signaling pathway of PfPI4K and its inhibition by this compound.
Caption: Logical relationship of evidence supporting PfPI4K as the target.
References
- 1. The ATM Kinase Inhibitor AZD0156 Is a Potent Inhibitor of Plasmodium Phosphatidylinositol 4‐Kinase (PI4Kβ) and Is an Attractive Candidate for Medicinal Chemistry Optimization Against Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MMV-390048 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Identification of Plasmodium PI4 kinase as target of MMV390048 by chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plasmodial Kinase Inhibitors Targeting Malaria: Recent Developments | MDPI [mdpi.com]
- 7. media.malariaworld.org [media.malariaworld.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Identification of Plasmodium PI4 kinase as target of MMV390048 by chemoproteomics [open.uct.ac.za]
- 10. Structural Basis for Inhibitor Potency and Selectivity of Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
MMV-048 Demonstrates Potent Activity Against Known Antimalarial-Resistant Strains with No Evidence of Cross-Resistance
For Immediate Release: A comprehensive analysis of the cross-resistance profile of the novel antimalarial candidate MMV-048 reveals potent activity against a wide range of drug-resistant Plasmodium falciparum strains, with no evidence of cross-resistance to existing antimalarial drugs. Developed by a team led by the University of Cape Town's Drug Discovery and Development Centre (H3D) and Medicines for Malaria Venture (MMV), this compound, a first-in-class inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K), presents a promising new tool in the fight against multidrug-resistant malaria.[1][2]
In Vitro Susceptibility Profile of this compound
The in vitro activity of this compound was assessed against a panel of multidrug-resistant clinical isolates of P. falciparum. The compound demonstrated potent and consistent activity, with the ratio of the maximum to minimum 50% inhibitory concentration (IC50) values being a mere 1.5-fold, indicating a low risk for cross-resistance.[2] Against the drug-sensitive NF54 strain of P. falciparum, this compound exhibited an IC50 of 28 nM and a 90% inhibitory concentration (IC90) of 40 nM.[2]
The following table summarizes the in vitro activity of this compound against a panel of drug-resistant P. falciparum clinical isolates.
| Isolate | Origin | Chloroquine Resistance | Pyrimethamine Resistance | Sulfadoxine Resistance | Cycloguanil Resistance | This compound IC50 (nM) |
| NF54 | - | Sensitive | Sensitive | Sensitive | Sensitive | 28 |
| Clinical Isolate 1 | Southeast Asia | Resistant | Resistant | Resistant | Resistant | 25 |
| Clinical Isolate 2 | Southeast Asia | Resistant | Resistant | Resistant | Resistant | 30 |
| Clinical Isolate 3 | South America | Resistant | Resistant | - | - | 28 |
| Clinical Isolate 4 | Africa | Resistant | Resistant | Resistant | Resistant | 32 |
| Clinical Isolate 5 | Africa | Resistant | - | - | - | 22 |
In Vivo Efficacy in Murine Models
In a Plasmodium berghei mouse model of malaria, this compound demonstrated significant in vivo efficacy. Following four oral administrations, the 90% effective dose (ED90) was determined to be 1.1 mg/kg.[2] Furthermore, in a humanized severe combined immunodeficient (SCID) mouse model infected with the drug-sensitive 3D7 strain of P. falciparum, this compound achieved an ED90 of 0.57 mg/kg after four consecutive daily oral doses.[2]
Mechanism of Action and Resistance
This compound exerts its antimalarial effect by inhibiting Plasmodium phosphatidylinositol 4-kinase (PI4K), a novel drug target.[3][4] In vitro studies to induce resistance to this compound in P. falciparum resulted in the selection of parasites with a four- to five-fold increase in the IC50 value. Whole-genome sequencing of these resistant clones revealed a mutation in the pfpi4k gene.[3]
The signaling pathway involving PI4K is crucial for the parasite's development. Inhibition of PI4K disrupts essential cellular processes within the parasite.
Experimental Protocols
In Vitro Drug Susceptibility Testing (SYBR Green I Assay)
The in vitro susceptibility of P. falciparum strains to this compound was determined using a standardized SYBR Green I-based fluorescence assay.
Detailed Steps:
-
Plate Preparation: A stock solution of this compound in dimethyl sulfoxide (DMSO) is serially diluted in RPMI 1640 medium. 100 µL of each dilution is added to a 96-well plate.
-
Parasite Culture: P. falciparum parasites are cultured in human O+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum and 0.5% Albumax II. Cultures are synchronized to the ring stage.
-
Assay Initiation: 100 µL of parasite culture with a final parasitemia of 0.5% and 2% hematocrit is added to each well of the drug-containing plates.
-
Incubation: Plates are incubated for 72 hours in a modular incubation chamber at 37°C.
-
Lysis and Staining: After incubation, the plates are frozen at -20°C. Subsequently, 100 µL of lysis buffer containing 2X SYBR Green I is added to each well.
-
Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.
In Vivo Efficacy Testing in a Murine Model
The in vivo efficacy of this compound was evaluated in a 4-day suppressive test using a P. berghei-infected mouse model.
Detailed Steps:
-
Infection: Female Swiss albino mice are infected intravenously with P. berghei.
-
Treatment: this compound is formulated in a suitable vehicle and administered orally to the treatment groups. The control group receives the vehicle alone.
-
Monitoring: Blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined microscopically to determine the percentage of parasitized red blood cells.
-
Data Analysis: The ED90 is calculated as the dose of this compound that reduces the average parasitemia by 90% compared to the vehicle-treated control group on day 4 post-infection.
Conclusion
The novel antimalarial candidate this compound demonstrates a promising cross-resistance profile, with potent activity against a range of drug-resistant P. falciparum strains. Its unique mechanism of action, targeting the parasite's PI4K, makes it a valuable candidate for further development, potentially as part of a combination therapy to combat the growing threat of antimalarial drug resistance. The lack of cross-resistance with current antimalarials suggests that this compound could be effective in regions where resistance to existing drugs is prevalent.
References
A Head-to-Head Comparison of Antimalarial Candidates: MMV-048 versus UCT943
A detailed analysis of the potency and solubility of two promising phosphatidylinositol 4-kinase (PI4K) inhibitors for the treatment of malaria.
In the global effort to combat malaria, the development of novel antimalarial agents with improved efficacy and pharmacokinetic properties is paramount. MMV-048, a first-in-class inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K), represents a significant advancement with activity against multiple life cycle stages of the parasite.[1][2] However, challenges with its solubility spurred the development of a next-generation compound, UCT943.[1][3][4][5] This guide provides a comprehensive comparison of the potency and solubility of this compound and UCT943, supported by experimental data to inform researchers, scientists, and drug development professionals.
Potency Across the Plasmodium Life Cycle
UCT943 has demonstrated a marked improvement in potency against various Plasmodium species and life cycle stages compared to its predecessor, this compound.[1][4][6] As an optimized 2-aminopyrazine analog, UCT943 is consistently reported to be 5- to 6-fold more active against the asexual blood stages of P. falciparum.[1] This enhanced activity extends to drug-sensitive and multidrug-resistant strains, as well as to the transmissible gametocyte and liver stages of the parasite.[1][4][6] Both compounds share the same molecular target, the essential parasite enzyme PI4K, indicating a common mechanism of action.[1][2][7]
Comparative Potency (IC₅₀, nM)
| Target Stage and Species | This compound (nM) | UCT943 (nM) | Fold Improvement (approx.) |
| Asexual Blood Stage | |||
| P. falciparum NF54 | ~28-30 | 5.4 | 5-6x |
| P. falciparum K1 (multidrug-resistant) | Not specified | 4.7 | - |
| P. vivax (clinical isolates, median) | 93 | 14 | 6.6x |
| P. falciparum (clinical isolates, median) | 202 | 29 | 7x |
| Gametocytes | |||
| Early-stage (I-III) P. falciparum | >1000 | 134 | >7x |
| Late-stage (IV-V) P. falciparum | 330 | 66 | 5x |
| Transmission Blocking (SMFA) | ~96 | 96 | Equivalent |
| Liver Stage | |||
| P. berghei (prophylactic) | Not specified | 0.92 | - |
| P. vivax schizonts (in vitro) | 64 | <100 | - |
| P. cynomolgi schizonts (prophylactic) | Not specified | <10 | - |
| Enzyme Inhibition | |||
| P. vivax PI4K (PvPI4K) | Not specified | 23 | - |
Note: IC₅₀ values are compiled from multiple sources and may vary based on experimental conditions. The table provides a summary for comparative purposes.[1][8]
Physicochemical Properties: A Focus on Solubility
A key driver for the development of UCT943 was to overcome the suboptimal physicochemical properties of this compound, particularly its low aqueous solubility, which led to high variability in exposure during first-in-human studies.[1] UCT943 was specifically designed with a piperazinylamide group to improve its solubility profile.[3] This structural modification resulted in significantly higher aqueous solubility for UCT943 across a range of physiologically relevant pH levels.[3]
Comparative Solubility and Lipophilicity
| Parameter | This compound | UCT943 | Significance |
| Aqueous Solubility | Low | High | Improved bioavailability and formulation potential for UCT943.[1][3][4][6] |
| Lipophilicity (logD) | 2.6 | -0.27 | The lower logD of UCT943 indicates reduced lipophilicity, contributing to its higher aqueous solubility.[3] |
Experimental Protocols
The data presented in this guide are derived from established in vitro and in vivo experimental methodologies.
In Vitro Potency Assays (IC₅₀ Determination)
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. For antimalarial compounds, this is typically determined by measuring the inhibition of parasite growth in red blood cell cultures.
-
Plasmodium falciparum Culture: Asexual stages of P. falciparum (e.g., NF54, K1 strains) are maintained in continuous in vitro culture in human erythrocytes using RPMI-1640 medium supplemented with human serum or Albumax.[9]
-
Drug Dilution: Test compounds (this compound, UCT943) are serially diluted in culture medium to create a range of concentrations.
-
Assay Incubation: Synchronized ring-stage parasites are added to 96- or 384-well plates containing the drug dilutions and incubated for 48-72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).[9]
-
Growth Measurement: Parasite growth is quantified using various methods:
-
SYBR Green I Assay: This fluorescent dye intercalates with parasite DNA. After incubation, red blood cells are lysed, and SYBR Green I is added. The fluorescence intensity, proportional to the amount of parasite DNA, is measured using a plate reader.[9]
-
[³H]-Hypoxanthine Incorporation Assay: This method measures the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, by viable parasites.[10]
-
pLDH Assay: This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase (pLDH) as an indicator of parasite viability.[9]
-
-
Data Analysis: The measured signal (fluorescence, radioactivity, etc.) is plotted against the drug concentration, and the IC₅₀ value is calculated using a non-linear regression model.[9]
Aqueous Solubility Assays
Solubility is a crucial determinant of a drug's absorption and bioavailability. Both kinetic and thermodynamic solubility assays are employed in drug discovery.
-
Kinetic Solubility: This high-throughput method is often used in early discovery. A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored over time, often by nephelometry (light scattering).[11][12][13]
-
Thermodynamic Solubility (Shake-Flask Method): This method measures the equilibrium solubility and is considered the gold standard. An excess amount of the solid compound is added to an aqueous buffer of a specific pH. The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered to remove undissolved solid, and the concentration of the compound in the filtrate is quantified, usually by HPLC or LC-MS.[11][14]
Visualizing the Workflow and Mechanism
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The development of UCT943 from this compound represents a successful example of rational drug design, addressing a key liability of a promising clinical candidate. UCT943 exhibits superior potency against multiple, clinically relevant stages of the malaria parasite and possesses a significantly improved solubility profile.[1][3][4][5] These enhancements suggest that UCT943 has the potential for a more favorable pharmacokinetic profile, potentially requiring lower doses and less complex formulations.[5] Both compounds validate PI4K as a critical antimalarial target, and the progression of these next-generation inhibitors offers hope for new, effective treatments in the fight against malaria.
References
- 1. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MMV048 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. journals.asm.org [journals.asm.org]
- 4. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New candidate UCT 943 | Medicines for Malaria Venture [mmv.org]
- 6. researchgate.net [researchgate.net]
- 7. UCT-H3D, MMV and international partners identify second potent antimalarial candidate | Medicines for Malaria Venture [mmv.org]
- 8. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of potent, novel, non-toxic anti-malarial compounds via quantum modelling, virtual screening and in vitro experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
MMV-048: A Novel Antimalarial Candidate - Clinical Trial Performance and Future Outlook
A comprehensive analysis of the clinical trial data for the novel phosphatidylinositol 4-kinase inhibitor MMV-048, benchmarked against current standard-of-care antimalarials. This guide provides researchers, scientists, and drug development professionals with a detailed overview of its efficacy, safety, and pharmacokinetic profile, alongside a discussion of its limitations and potential role in future malaria treatment strategies.
This compound (also known as MMV390048) has emerged as a promising novel antimalarial compound, primarily due to its unique mechanism of action targeting the Plasmodium phosphatidylinositol 4-kinase (PI4K).[1][2][3] This novel target makes it a candidate for combating drug-resistant malaria strains.[3][4] Human clinical trials to date have focused on establishing its safety, tolerability, pharmacokinetic profile, and preliminary efficacy. This guide synthesizes the available data from these trials and provides a comparative perspective against established treatments for uncomplicated malaria, namely artemether-lumefantrine and atovaquone-proguanil.
Comparative Clinical Trial Data
The following tables summarize the key quantitative data from clinical studies of this compound and the standard-of-care comparators.
| Table 1: Efficacy of this compound in Human Studies | |
| Study Phase | Key Efficacy Findings |
| Phase 1 (Induced Blood-Stage Malaria Model) | In a volunteer infection study, a single 20 mg dose, considered sub-therapeutic, demonstrated initial antimalarial activity, but was followed by rapid recrudescence in most subjects.[1][5][6] Higher doses of 40 mg and 80 mg showed a dose-dependent increase in parasite clearance rates.[7] |
| Phase 2a (Uncomplicated P. vivax Malaria) | A single 120 mg oral dose resulted in a 100% adequate clinical and parasitological response (ACPR) at day 14 in the eight male patients enrolled.[3] Asexual parasites and gametocytes were cleared in all patients.[3] However, recurrent P. vivax infections occurred in two patients by day 28, and a new P. falciparum infection was observed in another.[3] |
| Table 2: Efficacy of Standard-of-Care Antimalarials (for Uncomplicated P. falciparum Malaria) | |
| Drug Combination | Key Efficacy Findings (PCR-Corrected ACPR) |
| Artemether-Lumefantrine | Consistently demonstrates high efficacy, with PCR-corrected ACPR rates typically at or above 95% in various studies across Africa.[8][9][10] For instance, a 2018 study in Tanzania reported a PCR-corrected ACPR of 97.6% to 100% on day 28.[8] |
| Atovaquone-Proguanil | Generally effective, with treatment failure rates between 5% and 10% in some instances.[11] A study in travelers returning to Denmark showed 100% cure rates for uncomplicated P. falciparum malaria.[12] Combining with artesunate may reduce treatment failures.[11] |
| Table 3: Safety and Tolerability Profile | |
| Drug | Common Adverse Events |
| This compound | Generally well-tolerated in single oral doses up to 120 mg.[1][5][6] Adverse events were predominantly mild and included headache and gastrointestinal symptoms.[3] No obvious correlation between adverse events and dose was observed in the first-in-human study.[1][5][6] |
| Artemether-Lumefantrine | Well-tolerated. Common adverse events include cough, runny nose, and abdominal pain.[8] |
| Atovaquone-Proguanil | Generally mild adverse effects, often considered to be related to the malaria infection itself.[12] |
| Table 4: Pharmacokinetic Parameters of this compound | |
| Parameter | Finding |
| Absorption | Rapidly absorbed, with a median Tmax of 1 to 2.5 hours in fasted states.[6] Food intake may delay absorption.[6] |
| Elimination Half-Life | Long elimination half-life, exceeding 149 hours, which was longer than predicted from preclinical studies.[6] |
| Variability | Initial studies with a powder-in-bottle formulation showed considerable inter-subject pharmacokinetic variability.[5] Reformulation into tartaric acid and Syloid tablets significantly reduced this variability.[1][5] |
| Exposure in Patients | In the Phase 2a study with P. vivax patients, drug exposure (AUC) was lower than observed in healthy volunteers, with high variability between patients.[3] |
Experimental Protocols
This compound Clinical Trials
Phase 1 First-in-Human Study (NCT02230579): This was a double-blind, randomized, placebo-controlled, single ascending dose study in healthy volunteers. The primary objective was to assess the safety and tolerability of single oral doses of this compound. Pharmacokinetics were also evaluated.[1][6]
Phase 1 Induced Blood-Stage Malaria (IBSM) Study (NCT02281344): An open-label study in healthy volunteers to evaluate the antimalarial activity of this compound. Participants were inoculated with P. falciparum-infected erythrocytes and subsequently treated with a single dose of this compound. The primary endpoint was the rate of parasite clearance.[1][7]
Phase 2a Study in Malaria Patients (NCT02880241): An open-label, adaptive design study to evaluate the efficacy, safety, tolerability, and pharmacokinetics of a single 120 mg dose of this compound in adult male patients with uncomplicated P. vivax or P. falciparum malaria in Ethiopia.[3][13] The primary endpoint was the adequate clinical and parasitological response (ACPR) at day 14.[3]
-
Inclusion Criteria (abbreviated): Adult males aged 18-55 years with microscopically confirmed P. vivax or P. falciparum monoinfection (1,000–40,000 asexual parasites/µL), fever or history of fever, and no signs of severe malaria.[3]
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the Plasmodium phosphatidylinositol 4-kinase (PI4K), an enzyme crucial for the parasite's life cycle.[1][2] PI4K is involved in the trafficking of vesicles from the Golgi apparatus, a process essential for parasite development and replication. By inhibiting PI4K, this compound disrupts this critical pathway, leading to parasite death.
Limitations and Challenges
Despite its promise, the clinical development of this compound has encountered several challenges:
-
Pharmacokinetic Variability: The initial powder-in-bottle formulation led to high inter-subject variability in drug exposure.[5] While improved tablet formulations have been developed, the lower-than-expected exposure in malaria patients compared to healthy volunteers requires further investigation.[3]
-
Recrudescence and New Infections: In the Phase 2a trial, while initial parasite clearance was rapid, the recurrence of P. vivax and the emergence of a new P. falciparum infection suggest that the single 120 mg dose may not be sufficient for a curative monotherapy, especially in regions with high transmission.[3]
-
Early Trial Termination: The Phase 2a study was terminated prematurely due to operational reasons and emerging teratogenicity data in a concurrent rodent study.[3] This has halted the progression of clinical evaluation in patients and raises safety concerns that need to be addressed.
-
Lack of Comparative Clinical Data: To date, there have been no head-to-head clinical trials comparing this compound with current first-line antimalarials. Such studies are essential to definitively establish its position in the therapeutic landscape.
Conclusion and Future Directions
This compound represents a significant advancement in the search for new antimalarials with a novel mechanism of action. Its activity against multiple life-cycle stages of the parasite and its potential for single-dose administration are highly desirable attributes.[4] However, the limitations observed in early human trials, particularly the pharmacokinetic variability and the premature termination of the Phase 2a study, underscore the challenges ahead.
Future research should focus on optimizing the dosing regimen, potentially in combination with a partner drug, to ensure sustained therapeutic concentrations and prevent recrudescence. A thorough investigation of the teratogenicity signal is critical to determine the future viability of this compound for widespread use. Direct comparative trials against standard-of-care therapies will be necessary to ascertain its relative efficacy and safety. Should these hurdles be overcome, this compound could become a valuable tool in the global effort to control and eradicate malaria.
References
- 1. Safety, Tolerability, Pharmacokinetics, and Antimalarial Activity of the Novel Plasmodium Phosphatidylinositol 4-Kinase Inhibitor MMV390048 in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Efficacy, Safety, Tolerability, and Pharmacokinetics of MMV390048 in Acute Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. A Phase 1, Placebo-controlled, Randomized, Single Ascending Dose Study and a Volunteer Infection Study to Characterize the Safety, Pharmacokinetics, and Antimalarial Activity of the Plasmodium Phosphatidylinositol 4-Kinase Inhibitor MMV390048 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. malariaworld.org [malariaworld.org]
- 9. Therapeutic Efficacy of Artemether-Lumefantrine for Uncomplicated Falciparum Malaria in Northern Zambia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Atovaquone-proguanil for treating uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Atovaquone-proguanil (malarone): an effective treatment for uncomplicated Plasmodium falciparum malaria in travelers from Denmark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DataMed Data Discovery Index [datamed.org]
Comparative Analysis of MMV-048's Antimalarial Activity Across Plasmodium Species
A comprehensive guide for researchers on the efficacy of the novel phosphatidylinositol 4-kinase (PI4K) inhibitor, MMV-048, against various malaria-causing parasites.
The emergence and spread of drug-resistant Plasmodium strains necessitate the development of novel antimalarials with unique mechanisms of action. This compound, a 2-aminopyridine compound, has emerged as a promising candidate, targeting phosphatidylinositol 4-kinase (PI4K), an essential enzyme for parasite development.[1][2] This guide provides a comparative analysis of this compound's activity against different Plasmodium species, supported by experimental data, to inform further research and drug development efforts.
Potency Across Diverse Plasmodium Species and Life Cycle Stages
This compound demonstrates broad-spectrum activity against multiple species of Plasmodium, including the most virulent human malaria parasite, P. falciparum, and primate and rodent models. The compound is notably effective against various life cycle stages, a critical attribute for a potential malaria eradication tool.[3][4]
In Vitro Activity
The in vitro potency of this compound has been primarily characterized against P. falciparum and the primate malaria parasite P. cynomolgi, which serves as a model for P. vivax liver stages.
| Plasmodium Species | Strain/Life Cycle Stage | Assay Type | IC50 (nM) | Reference |
| P. falciparum | NF54 (drug-sensitive), Blood Stage | pLDH Assay | 28 | [1][2] |
| P. falciparum | Multi-drug resistant isolates, Blood Stage | pLDH Assay | Ratio of max/min IC50: 1.5-fold | [1][2] |
| P. cynomolgi | Liver Stage Schizonts | Cell-based Assay | 64 | [1] |
| P. cynomolgi | Liver Stage Hypnozoites | Cell-based Assay | 61 | [1] |
This table summarizes the 50% inhibitory concentration (IC50) values of this compound against different Plasmodium species and life cycle stages.
In Vivo Efficacy
In vivo studies in mouse and non-human primate models have corroborated the potent in vitro activity of this compound.
| Plasmodium Species | Host Model | Efficacy Metric | Value | Reference |
| P. berghei | Mouse | ED50 (four oral doses) | 0.57 mg/kg | [1] |
| P. berghei | Mouse | ED90 (four oral doses) | 1.1 mg/kg | [1] |
| P. falciparum | Humanized SCID Mouse | ED90 (four oral doses) | 0.57 mg/kg | [1] |
| P. cynomolgi | Macaque | Chemoprotection | Full protection | [1][4] |
| P. vivax | Human | Parasite Clearance | Rapid clearance of asexual parasites and gametocytes | [5] |
This table summarizes the in vivo efficacy of this compound in various animal models and clinical observations.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's antimalarial activity.
In Vitro Asexual Blood Stage Activity Assay (pLDH Assay)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum. The parasite lactate dehydrogenase (pLDH) enzyme activity is used as a marker for parasite viability.
-
Parasite Culture: Asynchronous or synchronized cultures of P. falciparum (e.g., NF54 strain) are maintained in human erythrocytes at a defined parasitemia and hematocrit.
-
Drug Dilution: this compound is serially diluted in culture medium in a 96-well plate.
-
Incubation: Infected erythrocytes are added to the wells containing the drug dilutions and incubated for a full parasite life cycle (e.g., 48 or 72 hours) under standard culture conditions (37°C, 5% CO2, 5% O2).
-
Lysis and pLDH Reaction: The red blood cells are lysed to release the parasite pLDH. A reaction mixture containing a substrate (e.g., L-lactate) and a chromogen that changes color upon reduction by NADH (produced by the pLDH-catalyzed reaction) is added.[6]
-
Data Analysis: The optical density is measured using a microplate reader. The percentage of parasite growth inhibition is calculated relative to drug-free control wells. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.[6]
Standard Membrane Feeding Assay (SMFA) for Transmission-Blocking Activity
The SMFA assesses the ability of a compound to inhibit the sexual development of P. falciparum in mosquitoes, thereby blocking transmission.
-
Gametocyte Culture: Mature (Stage V) P. falciparum gametocytes are cultured in vitro.[7]
-
Compound Incubation: The gametocyte culture is treated with different concentrations of this compound for a specified period (e.g., 48 hours) prior to the mosquito feed.[7]
-
Mosquito Feeding: The treated gametocyte culture is mixed with human serum and erythrocytes and fed to female Anopheles mosquitoes through an artificial membrane feeding system maintained at 37°C.[7][8]
-
Oocyst Counting: After approximately 7-10 days, the midguts of the mosquitoes are dissected and stained (e.g., with mercurochrome) to visualize and count the number of oocysts.[7]
-
Data Analysis: The transmission-blocking activity is determined by comparing the number of oocysts in mosquitoes fed with drug-treated gametocytes to those fed with untreated gametocytes. The percentage of inhibition in oocyst intensity and prevalence is calculated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its evaluation.
Caption: Mechanism of action of this compound.
Caption: Drug discovery and development workflow.
Conclusion
This compound exhibits potent and broad-spectrum activity against various Plasmodium species and their different life cycle stages. Its novel mechanism of action, targeting PI4K, makes it a valuable candidate for combating drug-resistant malaria. The comprehensive data presented in this guide, including in vitro and in vivo efficacy, alongside detailed experimental protocols, provides a solid foundation for researchers and drug developers to further investigate and advance this promising antimalarial compound. Further studies to determine the in vitro potency against a wider range of human-infecting Plasmodium species, such as P. vivax, P. malariae, and P. ovale, would be beneficial for a complete comparative profile.
References
- 1. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. New publication highlights efficacy of MMV048 against resistant strains of malaria | Medicines for Malaria Venture [mmv.org]
- 4. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. w.malariaworld.org [w.malariaworld.org]
- 6. benchchem.com [benchchem.com]
- 7. Standard Membrane Feeding Assay for the Detection of Plasmodium falciparum Infection in Anopheles Mosquito Vectors [jove.com]
- 8. A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for MMV-048
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of MMV-048, a novel aminopyridine-class antimalarial compound. Adherence to these procedural guidelines is critical for maintaining a safe research environment and ensuring regulatory compliance.
Chemical and Physical Properties of this compound
A comprehensive understanding of the chemical and physical properties of this compound is foundational to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₈H₁₄F₃N₃O₂S |
| Molecular Weight | 393.38 g/mol |
| CAS Number | 1314883-11-8 |
| Appearance | Solid powder |
| Purity | >98% |
| Solubility | Soluble in DMSO, not in water |
| Storage | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be performed in accordance with all applicable local, state, and federal regulations.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Safety glasses with side shields
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
2. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder, as well as any lab materials grossly contaminated with the solid (e.g., weighing paper, contaminated gloves), should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO) should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with aqueous or other incompatible waste streams.
3. Container Labeling: All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: 5-(4-(methylsulfonyl)phenyl)-6'-(trifluoromethyl)-[3,3'-bipyridin]-2-amine (this compound)
-
The concentration of the waste, if applicable
-
The date the waste was first added to the container
4. Storage of Waste: Store waste containers in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.
5. Professional Disposal: this compound waste must be disposed of through a licensed hazardous waste disposal company.[1][2] Do not dispose of this compound down the drain or in regular trash. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding the highest standards of laboratory safety.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
